4-Bromo-2-chloro-3-methylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHGSWUURFCOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652056 | |
| Record name | 4-Bromo-2-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128071-86-3 | |
| Record name | 4-Bromo-2-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Properties of 4-Bromo-2-chloro-3-methylpyridine
Abstract: 4-Bromo-2-chloro-3-methylpyridine is a halogenated pyridine derivative of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique substitution pattern provides a versatile scaffold for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and novel pesticides. The presence of two distinct halogen atoms—bromine and chlorine—at positions 4 and 2 respectively, allows for selective functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this important chemical intermediate, tailored for researchers, chemists, and professionals in drug development.
Physicochemical and Spectral Data
Precise experimental data for this compound is not widely available in public literature. The following tables summarize its calculated properties and predicted spectral data based on its structure, alongside experimental data for a closely related isomer for comparative purposes.
Table 1: Physicochemical Properties of this compound and Its Isomer
| Property | This compound | 3-Bromo-2-chloro-4-methylpyridine (Isomer) |
| CAS Number | Not Available | 55404-31-4[1] |
| Molecular Formula | C₆H₅BrClN | C₆H₅BrClN[1] |
| Molecular Weight | 206.47 g/mol | 206.47 g/mol [1] |
| Appearance | Predicted: Off-white solid or liquid | Off-white solid[2] |
| Purity (Typical) | Not Available | ≥98% - 99%[2][3] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum Type | Predicted Peaks / Characteristics |
| ¹H NMR | - Aromatic Region (2H): Two doublets or singlets between δ 7.0-8.5 ppm. - Methyl Region (3H): One singlet around δ 2.3-2.6 ppm. |
| ¹³C NMR | - Six distinct signals expected. - C-Br and C-Cl signals would be significantly downfield. - Aromatic carbons typically appear between δ 120-155 ppm. - Methyl carbon signal around δ 15-25 ppm. |
| IR Spectroscopy | - C-H stretching (aromatic): ~3050-3100 cm⁻¹ - C-H stretching (methyl): ~2850-2960 cm⁻¹ - C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹ - C-Cl stretching: ~700-800 cm⁻¹ - C-Br stretching: ~500-600 cm⁻¹ |
| Mass Spectrometry | - Molecular ion peak (M⁺) showing a characteristic isotopic pattern for one bromine (M, M+2 in ~1:1 ratio) and one chlorine (M, M+2 in ~3:1 ratio) atom. |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached via two primary retrosynthetic pathways, both involving electrophilic substitution on a pyridine ring. The choice of route depends on the availability of starting materials.
Synthetic Pathways
Two logical synthetic routes are proposed:
-
Route A: Beginning with 3-methylpyridine, the first step is a bromination reaction to introduce a bromine atom at the 4-position, followed by a chlorination step to add a chlorine atom at the 2-position.[4]
-
Route B: An alternative starts with 2-chloro-3-methylpyridine. A selective bromination is then performed at the 4-position, often using a milder brominating agent like N-bromosuccinimide (NBS) to achieve the desired regioselectivity.[4]
References
- 1. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. leapchem.com [leapchem.com]
- 3. 2-Chloro-3-bromo-4-methylpyridine | CAS 55404-31-4 | Catsyn [catsyn.com]
- 4. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity CAS 86604-76-8 [pipzine-chem.com]
An In-depth Technical Guide on the Chemical Structure and Reactivity of 4-Bromo-2-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, reactivity, and potential applications of 4-Bromo-2-chloro-3-methylpyridine (CAS No. 86604-76-8). This halogenated pyridine derivative serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical development. Its unique substitution pattern offers multiple reaction sites, enabling the synthesis of a diverse range of complex molecules. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and key chemical transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Furthermore, it explores the potential of its derivatives as inhibitors of key signaling pathways implicated in cancer, such as those involving VEGFR-2, BRAF, and CRAF kinases.
Chemical Structure and Properties
This compound is a substituted pyridine ring with a bromine atom at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 3-position. The presence of two different halogen atoms at electronically distinct positions, along with the methyl group, imparts a unique reactivity profile to the molecule.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 86604-76-8 | [1] |
| Molecular Formula | C₆H₅BrClN | [1] |
| Molecular Weight | 206.47 g/mol | [1] |
| Appearance | Solid | [1] |
Spectroscopic Data
Note: Specific experimental spectra for this compound (CAS 86604-76-8) are not widely available in public databases. The following represents expected spectral characteristics based on its structure and data from related compounds.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the protons at the 5- and 6-positions of the pyridine ring. The methyl group will appear as a singlet in the aliphatic region. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the molecule. The carbons attached to the bromine and chlorine atoms will exhibit characteristic chemical shifts.
2.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations of the pyridine ring, and C-Br and C-Cl stretching vibrations.
2.3. Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M+) and characteristic isotopic peaks (M+2) due to the presence of bromine and chlorine atoms.[2][3] Fragmentation patterns will likely involve the loss of the methyl group, bromine, and/or chlorine atoms.[2][4]
Synthesis
A common synthetic route to this compound involves a multi-step process starting from readily available precursors.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Bromination of 3-methylpyridine
-
To a solution of 3-methylpyridine, a brominating agent such as N-bromosuccinimide (NBS) is added in a suitable solvent.[1]
-
The reaction is typically carried out under specific temperature and catalytic conditions to achieve selective bromination at the 4-position.[1]
Step 2: Chlorination of 4-bromo-3-methylpyridine
-
The resulting 4-bromo-3-methylpyridine is then subjected to chlorination.[1]
-
A chlorinating agent, such as chlorine gas or another suitable reagent, is used to introduce a chlorine atom at the 2-position of the pyridine ring.[1]
-
Precise control of reaction conditions is crucial to ensure the desired product is obtained with high yield and purity.[1]
-
Purification is typically achieved through column chromatography or recrystallization.[1]
Diagram 1: Synthetic Pathway for this compound
Caption: General synthetic scheme for this compound.
Chemical Reactivity and Key Reactions
The reactivity of this compound is dictated by the presence of the two halogen atoms at positions 2 and 4, which are susceptible to nucleophilic substitution and cross-coupling reactions. The chlorine atom at the 2-position is generally more reactive towards nucleophilic attack than the bromine atom at the 4-position. Both halogens can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
4.1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. In the case of this compound, either the bromo or the chloro substituent can be selectively coupled with a boronic acid or ester, depending on the reaction conditions. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Diagram 2: Suzuki-Miyaura Cross-Coupling Reaction
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
4.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the reactivity of the C-Br and C-Cl bonds can be tuned to achieve selective amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, or DavePhos, 1-10 mol%), and a strong base (e.g., NaOᵗBu or K₃PO₄, 1.2-2.0 eq.).[5][6]
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).[5][6]
-
Heat the reaction mixture, typically between 80 and 110 °C, and monitor its progress.[5][6]
-
After completion, cool the reaction, quench with water, and extract the product with an organic solvent.[5]
-
Dry the organic phase and purify the product by column chromatography.[5]
Diagram 3: Buchwald-Hartwig Amination Reaction
Caption: Schematic of the Buchwald-Hartwig amination reaction.
Applications in Drug Discovery and Agrochemicals
Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] The structural motif of this compound provides a scaffold that can be elaborated to access a variety of biologically active compounds.
5.1. Potential as Kinase Inhibitors in Cancer Therapy
Pyridine derivatives have been extensively investigated as inhibitors of various kinases that play a crucial role in cancer cell signaling.[8][9][10][11] While direct studies on this compound are limited, its derivatives could potentially target key kinases involved in oncogenic pathways.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis. Several pyridine-containing molecules have been developed as potent VEGFR-2 inhibitors.[8][11][12] The structural features of this compound make it a suitable starting point for the synthesis of novel VEGFR-2 inhibitors.
Diagram 4: Simplified VEGFR-2 Signaling Pathway
Caption: Simplified representation of the VEGFR-2 signaling cascade.
-
BRAF/CRAF Inhibition: The RAF family of kinases (ARAF, BRAF, CRAF) are central components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.[13][14] Mutations in BRAF, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers.[9] Pyridine-based scaffolds have been explored for the development of both BRAF and pan-RAF inhibitors.[9][10][15] The versatile substitution pattern of this compound allows for the design of derivatives that could potentially inhibit these kinases.
Diagram 5: Simplified RAF-MEK-ERK Signaling Pathway
Caption: Overview of the RAF-MEK-ERK signaling cascade.
5.2. Agrochemicals
The pyridine ring is a common feature in many pesticides. The specific substitution pattern of this compound can be utilized to synthesize novel herbicides, insecticides, and fungicides with potentially enhanced efficacy and selectivity.[7]
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its distinct reactivity, stemming from the strategically placed halogen and methyl substituents, allows for a wide range of chemical modifications. The ability to selectively perform cross-coupling and nucleophilic substitution reactions makes it an attractive starting material for the construction of complex molecular architectures. Further exploration of its derivatives as potential kinase inhibitors and other biologically active agents is a promising area for future research. This guide provides a foundational understanding of its chemistry to aid researchers in leveraging this compound for their synthetic and medicinal chemistry endeavors.
References
- 1. 2-Chloro-4-Bromo-3-Picoline synthesis - chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity CAS 86604-76-8 [pipzine-chem.com]
- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting CRAF kinase in anti-cancer therapy: progress and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-2-chloro-3-methylpyridine (CAS No. 128071-89-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-3-methylpyridine, a key halogenated pyridine derivative utilized as a versatile intermediate in the synthesis of complex organic molecules. This document details its chemical and physical properties, outlines synthetic approaches, and explores its applications in various fields, particularly in the development of novel pharmaceuticals and agrochemicals.
Chemical and Physical Properties
This compound is a substituted pyridine ring with a bromine atom at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 3-position. The presence and positioning of these functional groups impart specific reactivity and characteristics to the molecule, making it a valuable building block in organic synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 128071-89-4 | [2][3] |
| Molecular Formula | C₆H₅BrClN | [2] |
| Molecular Weight | 206.47 g/mol | [2] |
| IUPAC Name | This compound | |
| Storage Temperature | -20°C | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the sequential halogenation of 3-methylpyridine. The general strategy involves the bromination at the 4-position followed by chlorination at the 2-position, or vice versa.[1] While a specific, detailed experimental protocol for this exact isomer is not widely published, a plausible synthetic route can be constructed based on established methodologies for pyridine halogenation.
Proposed Synthetic Pathway
A two-step synthesis starting from 3-methylpyridine is a common approach. The first step is the bromination of 3-methylpyridine to yield 4-bromo-3-methylpyridine, which is then chlorinated to the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol for the Synthesis of the Intermediate: 4-Bromo-3-methylpyridine
This protocol is based on the synthesis of a related compound, 3-bromo-4-methylpyridine, and is adapted for the synthesis of the required intermediate.[4][5]
Materials:
-
4-Methylpyridine
-
20% Oleum
-
Bromine
-
Sodium Carbonate
-
Ice
Procedure:
-
In a reaction vessel, add 720 ml of 20% oleum and 140 g of 4-methylpyridine.[5]
-
Heat the mixture to 160°C.[5]
-
Slowly add 250 g of bromine dropwise while maintaining the temperature between 160-170°C.[5]
-
Continue the reaction for 15 hours at this temperature.[5]
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.[5]
-
Adjust the pH to 10-11 with sodium carbonate.[5]
-
The product, 3-bromo-4-methylpyridine, can be isolated by steam distillation.[5]
Experimental Protocol for the Chlorination of 4-Bromo-3-methylpyridine
This is a generalized procedure for the chlorination of a brominated pyridine intermediate.[1]
Materials:
-
4-Bromo-3-methylpyridine
-
Chlorinating agent (e.g., Chlorine gas)
-
Suitable catalyst
-
Inert solvent
Procedure:
-
Dissolve 4-bromo-3-methylpyridine in a suitable inert solvent in a reaction vessel equipped for gas introduction.
-
Introduce the chlorinating agent, such as chlorine gas, into the solution. The reaction may require a catalyst.
-
Carefully control the reaction conditions, including temperature, reaction time, and the ratio of reactants, to ensure selective chlorination at the 2-position.[1]
-
Monitor the reaction progress using techniques like TLC or GC.
-
Upon completion, the reaction mixture is worked up to neutralize any remaining acid and remove the catalyst.
-
The crude product is then purified using standard techniques such as column chromatography or recrystallization to yield this compound.[1]
Spectroscopic Data (Predicted)
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on its structure and general principles of spectroscopy.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | The spectrum is expected to show signals for the two aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, chlorine, and nitrogen atoms, and the electron-donating effect of the methyl group. |
| ¹³C NMR | The spectrum should display six distinct signals corresponding to the five carbons of the pyridine ring and the methyl carbon. The carbons attached to the halogens (C-2 and C-4) are expected to be significantly deshielded. |
| FT-IR | Characteristic peaks are expected for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Br and C-Cl stretching vibrations. |
| Mass Spec. | The mass spectrum will show a molecular ion peak (M+) and an M+2 peak of similar intensity due to the presence of bromine. Fragmentation patterns will involve the loss of halogens and the methyl group. |
Applications in Research and Development
This compound is a valuable building block in organic synthesis, particularly for the development of new therapeutic agents and crop protection chemicals.[1]
Pharmaceutical Synthesis
The halogenated pyridine scaffold is a common motif in many biologically active compounds. The bromine and chlorine atoms in this compound serve as versatile handles for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions.[6] These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for drug discovery programs.[1][7]
Caption: Utility of this compound in generating diverse molecules.
Agrochemical Synthesis
Similar to its role in pharmaceuticals, this compound is also used as an intermediate in the synthesis of new pesticides. The specific substitution pattern on the pyridine ring can be tailored to develop molecules with high efficacy against pests while aiming for favorable environmental profiles.[1]
Materials Science
There is potential for the use of this compound in the synthesis of functional materials. Its structure can be incorporated into larger molecules to impart specific optical or electrical properties.[1]
Safety and Handling
As a halogenated organic compound, this compound should be handled with appropriate safety precautions. It is likely to be an irritant to the skin, eyes, and respiratory system. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All work should be conducted in a well-ventilated fume hood. For specific handling and disposal guidelines, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key chemical intermediate with significant potential in the fields of drug discovery, agrochemical development, and materials science. Its versatile reactivity, stemming from the strategically placed halogen and methyl substituents on the pyridine ring, allows for the efficient synthesis of a wide array of complex molecules. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and professionals in the chemical sciences.
References
- 1. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity CAS 86604-76-8 [pipzine-chem.com]
- 2. usbio.net [usbio.net]
- 3. parchem.com [parchem.com]
- 4. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 5. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
Spectroscopic Profile of 4-Bromo-2-chloro-3-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-2-chloro-3-methylpyridine. Due to the limited availability of publicly accessible, consolidated experimental spectra, this document synthesizes predicted data based on established spectroscopic principles with generalized experimental protocols. This guide is intended to serve as a valuable resource for the characterization and quality control of this important chemical intermediate in research and development settings.
Molecular Structure and Properties
Chemical Structure:
Molecular Structure of this compound
Chemical Formula: C₆H₅BrClN
Molecular Weight: 206.47 g/mol
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of similar structures. Experimental verification is recommended for precise characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 - 8.3 | Doublet (d) | 1H | H-6 |
| ~ 7.4 - 7.6 | Doublet (d) | 1H | H-5 |
| ~ 2.5 - 2.7 | Singlet (s) | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 152 | C-2 |
| ~ 150 | C-6 |
| ~ 140 | C-4 |
| ~ 135 | C-3 |
| ~ 125 | C-5 |
| ~ 20 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Medium | C-H stretch (methyl) |
| 1600 - 1550 | Strong | C=N stretch (pyridine ring) |
| 1470 - 1430 | Strong | C=C stretch (pyridine ring) |
| 1100 - 1000 | Medium | C-Cl stretch |
| 700 - 600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Relative Intensity | Assignment |
| 205/207/209 | High | [M]⁺ (Molecular ion) |
| 170/172 | Medium | [M - Cl]⁺ |
| 126 | Medium | [M - Br]⁺ |
| 91 | High | [C₆H₅N]⁺ |
Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and bromine/chlorine-containing fragments.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters may require optimization for specific samples and equipment.
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
5 mm NMR tube
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
IR Spectroscopy
Objective: To obtain the infrared absorption spectrum.
Materials:
-
This compound sample
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Scan: Record a background spectrum of the empty, clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the ATR anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Mass spectrometer (e.g., GC-MS or direct infusion ESI-MS)
Procedure (GC-MS):
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
Chromatography: The sample is vaporized and separated on a GC column. A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization at 70 eV). The resulting ions are separated by their mass-to-charge ratio and detected.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Workflow for the spectroscopic analysis of this compound.
The Strategic Application of 4-Bromo-2-chloro-3-methylpyridine in Modern Medicinal Chemistry: A Technical Guide
An In-depth Exploration of a Versatile Pyridine Scaffold for the Development of Novel Therapeutics
Introduction
In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient synthesis of novel and effective therapeutic agents. Among these, the pyridine scaffold holds a privileged position due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2][3] This technical guide focuses on the potential applications of a particularly versatile derivative, 4-Bromo-2-chloro-3-methylpyridine, in the field of medicinal chemistry. Its unique substitution pattern, featuring two distinct halogen atoms, offers a platform for selective and sequential chemical modifications, enabling the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates.[4][5] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthetic utility, potential biological applications, and experimental considerations for leveraging this powerful chemical intermediate.
Core Synthetic Strategies and Reactivity Profile
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The bromine atom at the 4-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, compared to the chlorine atom at the 2-position.[2] This chemoselectivity allows for the sequential introduction of diverse molecular fragments, providing a robust strategy for the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
The primary methods for the functionalization of this compound are palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the pyridine scaffold with a variety of boronic acids or esters. This is a highly versatile method for introducing aryl, heteroaryl, or alkyl groups at the 4-position.[6][7][8]
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond, allowing for the introduction of a wide range of primary and secondary amines at the 4-position. This is a crucial transformation for the synthesis of kinase inhibitors and other amine-containing pharmaceuticals.[9][10][11]
The chlorine atom at the 2-position can subsequently be targeted for nucleophilic aromatic substitution or further cross-coupling reactions under more forcing conditions, enabling the synthesis of di-substituted pyridine derivatives.
Potential Therapeutic Applications
Derivatives of this compound have shown promise in a variety of therapeutic areas, primarily in oncology and infectious diseases. The pyridine core acts as a key pharmacophore, while the substituents at the 2 and 4-positions can be tailored to achieve high affinity and selectivity for specific biological targets.
Kinase Inhibitors in Oncology
A significant application of this scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The PI3K/Akt/mTOR and GSK-3 signaling pathways are prominent examples of pathways often targeted in cancer therapy.
-
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: GSK-3 is implicated in a range of diseases, including Alzheimer's disease and cancer. Substituted pyridines have been identified as potent inhibitors of GSK-3.[4][5][12][13]
-
p70S6 Kinase (p70S6K) Inhibitors: As a downstream effector of the PI3K/Akt/mTOR pathway, p70S6K is a key regulator of cell growth and proliferation, making it an attractive target for cancer therapy.
The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase, with side chains that provide additional interactions and determine selectivity. This compound is an ideal starting material for generating libraries of such compounds.
Antimicrobial Agents
The pyridine moiety is also a common feature in antimicrobial agents. By modifying the substituents on the pyridine ring, it is possible to develop compounds with activity against a range of bacterial and fungal pathogens.
Quantitative Data on Bioactive Pyridine Derivatives
The following tables summarize representative quantitative data for bioactive compounds derived from substituted pyridine scaffolds, illustrating the potential potency that can be achieved through chemical modification of this core structure.
Table 1: Anticancer Activity of Representative Pyridine Derivatives
| Compound Class | Target | Cell Line | IC50 (µM) |
| Phenylpicolinamide Sorafenib Derivative | Antitumor | A549 (Lung) | 5.43 |
| Phenylpicolinamide Sorafenib Derivative | Antitumor | MCF-7 (Breast) | 0.62 |
| Pyridine-bridged Combretastatin Analogue | Tubulin Polymerization | HeLa (Cervical) | 0.01-0.1 |
| Pyridine-bridged Combretastatin Analogue | Tubulin Polymerization | HT-29 (Colon) | 0.01-0.1 |
Table 2: Kinase Inhibitory Activity of Representative Pyridine Derivatives
| Compound Class | Target Kinase | IC50 (nM) |
| Pyridylurea Derivative | GSK-3 | 98 |
| Benzothiazolylurea Derivative | GSK-3 | 140 |
| 4-Aminoquinoline Derivative | RIPK2 | 5.1 |
Table 3: Antimicrobial Activity of Representative Pyridine Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) |
| Thienopyrimidine Derivative | Bacillus subtilis | 1.95 - 3.9 |
| Thienopyrimidine Derivative | Pseudomonas aeruginosa | 3.9 - 7.8 |
Experimental Protocols
The following are generalized experimental protocols for the key synthetic transformations and biological assays relevant to the utilization of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., K2CO3, 2.0 mmol).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H2O, 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-chloro-3-methylpyridine derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs2CO3, 1.5 mmol) in a reaction vessel.
-
Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL).
-
Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by flash chromatography to yield the 4-amino-2-chloro-3-methylpyridine product.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
-
Prepare a series of dilutions of the test compound in a suitable buffer (e.g., containing Tris-HCl, MgCl2, and DTT).
-
In a 96-well plate, add the kinase, the peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time.
-
Stop the reaction and measure the incorporation of the phosphate group into the substrate. This can be done by various methods, such as scintillation counting for radiolabeled ATP or using specific antibodies in an ELISA-based format.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a serial dilution of the test compound in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculate each well of a 96-well microtiter plate with a standardized suspension of the target microorganism.
-
Add the diluted test compounds to the wells. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate important concepts related to the application of this compound in medicinal chemistry.
Caption: A generalized experimental workflow for the synthesis and evaluation of bioactive compounds.
Caption: The PI3K/Akt/mTOR signaling pathway with potential points of inhibition.
Conclusion
This compound represents a high-value, versatile building block for medicinal chemistry. Its well-defined and predictable reactivity allows for the strategic and efficient synthesis of diverse libraries of compounds. The demonstrated potential of pyridine-based scaffolds in targeting key biological pathways, particularly in oncology and infectious diseases, underscores the importance of this intermediate in modern drug discovery efforts. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in the development of the next generation of therapeutic agents.
References
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Bromo-2-chloro-3-methylpyridine: A Versatile Building Block for the Synthesis of Novel Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-3-methylpyridine is a halogenated pyridine derivative that has emerged as a crucial intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring two distinct halogen atoms at positions 2 and 4, offers differential reactivity that can be exploited for selective chemical transformations. This makes it a valuable scaffold in the fields of medicinal chemistry, agrochemical research, and materials science for the construction of novel heterocyclic compounds.[1][2] The presence of both a bromine and a chlorine atom allows for sequential, site-selective cross-coupling reactions, enabling the introduction of diverse functionalities and the systematic exploration of chemical space in drug discovery and materials development.[2][3] This guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in palladium-catalyzed cross-coupling reactions to generate a variety of novel heterocyclic structures.
Synthetic Utility and Key Transformations
The primary value of this compound as a building block lies in its susceptibility to various palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such transformations, allowing for selective functionalization at the 4-position.[4] This differential reactivity is key to its utility, providing a strategic handle for sequential modifications. The most prominent applications involve Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[5] For this compound, this reaction is typically employed to introduce aryl, heteroaryl, or vinyl substituents at the 4-position. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.[4]
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Coupling Partner (Boronic Acid) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O | 80-110 | Moderate to High |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1-3) | SPhos (2-6) | Cs₂CO₃ (2-3) | Dioxane | 80-110 | High to Excellent |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₃PO₄ (2-3) | THF/H₂O | 80-110 | High to Excellent |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3-5) | - | Na₂CO₃ (2-3) | DMF | 80-110 | Moderate to High |
Note: This table presents generalized conditions and yields based on studies of similar 2-bromopyridine substrates.[4][6] Optimization is often required for specific substrate combinations.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4][6]
-
Solvent and Catalyst Addition: Add the degassed solvent(s) (e.g., a mixture of toluene and water) via syringe. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[7] This reaction is particularly useful for synthesizing precursors to various heterocyclic systems and for creating rigid molecular scaffolds. It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[8]
Table 2: Illustrative Conditions for Sonogashira Coupling of Bromopyridines
| Coupling Partner (Terminal Alkyne) | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2.0) | THF | 25-60 | Good to Excellent |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (2.0) | DMF | 100 | Good to Excellent |
| 1-Heptyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N (excess) | DMF | 100 | High |
| Cyclopropylacetylene | Pd(PPh₃)₄ (5) | CuI (30) | Et₃N (excess) | THF | 25 | Moderate to Good |
Note: This table is based on general protocols for Sonogashira couplings of bromopyridines.[9][10][11] Conditions should be optimized for this compound.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine).[9] Finally, add the terminal alkyne (1.2 eq.).
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 40-100 °C).
-
Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine. Dry the organic layer and remove the solvent.
-
Purification: Purify the resulting crude material by column chromatography to yield the pure alkynyl-pyridine product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13] This reaction is of paramount importance in pharmaceutical and medicinal chemistry, as the arylamine moiety is a common feature in many biologically active molecules.[13] Using this compound, this method allows for the introduction of primary or secondary amines at the 4-position.
Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Coupling Partner (Amine) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1-2) | BINAP (1-3) | NaOtBu (1.4) | Toluene | 80-100 | High |
| Aniline | Pd(OAc)₂ (2) | dppp (2) | NaOtBu (1.4) | Toluene | 80-100 | Good to High |
| Cyclohexylamine | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ (1.5) | Dioxane | 100 | High |
| Benzylamine | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₃PO₄ (2.0) | Toluene | 100 | Good to High |
Note: The data is derived from general procedures for the amination of 2-bromopyridines.[13][14] The choice of ligand is critical and depends heavily on the specific amine coupling partner.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP), and the base (e.g., NaOtBu, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.). Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath to the required temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction for completion using TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography to obtain the desired N-substituted pyridine derivative.
Visualizing Synthetic Pathways and Workflows
The strategic application of these cross-coupling reactions can be visualized to better understand the synthetic potential of this compound.
References
- 1. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity CAS 86604-76-8 [pipzine-chem.com]
- 2. 4-Bromo-3-chloro-2-methylpyridine [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. scirp.org [scirp.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Synthetic Versatility of 4-Bromo-2-chloro-3-methylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-3-methylpyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry, agrochemical research, and materials science.[1][2] Its trifunctionalized scaffold, featuring bromo, chloro, and methyl substituents on the pyridine ring, offers a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of the halogen atoms allows for selective functionalization, making it a valuable building block in the development of novel compounds with diverse biological and physical properties.[3] This technical guide provides a comprehensive review of the key reactions of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of reaction pathways to facilitate its application in research and development.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of this compound is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with a halide. For this compound, this reaction is typically employed to introduce aryl or heteroaryl substituents at the 4-position. The reactivity of the C-Br bond is significantly higher than that of the C-Cl bond, allowing for selective coupling at the 4-position.[4]
General Reaction:
Quantitative Data Summary:
While specific data for this compound is limited in publicly available literature, the following table summarizes representative yields for the Suzuki-Miyaura coupling of the closely related 2-Bromo-4-methylpyridine with various boronic acids. These values provide a strong indication of the expected efficiency of this transformation.
| Boronic Acid Partner | Product | Typical Yield (%) | Reference |
| Phenylboronic acid | 2-Phenyl-4-methylpyridine | 85-95 | [5] |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 90-98 | [5] |
| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80-90 | [5] |
| 3-Thienylboronic acid | 2-(Thiophen-3-yl)-4-methylpyridine | 73 (representative) | [5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure: [5]
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times.
-
Add the degassed solvent mixture via syringe.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle Visualization:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of arylamines.[6] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring.
General Reaction:
Quantitative Data Summary (Representative Conditions):
| Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | XantPhos | DBU | MeCN/PhMe | 140 | Good | [7][8] |
| Benzylamine | t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100 | High | [9] |
| Morpholine | BINAP | NaOtBu | Toluene | 100 | High | [6] |
| Indole | Davephos | Cs₂CO₃ | Toluene | 110 | Good | [1] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XantPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure: [9]
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and a magnetic stir bar.
-
Add the anhydrous, degassed solvent.
-
Add the amine.
-
Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Catalytic Cycle Visualization:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[10] This reaction is valuable for introducing alkynyl moieties that can serve as handles for further transformations or as part of extended π-conjugated systems.[11]
General Reaction:
Quantitative Data Summary (Representative Conditions):
| Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT - 60 | High | [4] |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 70 | Good | [9] |
| Trimethylsilylacetylene | Pd(OAc)₂/XPhos | None | Et₃N | MeCN | 110 | High | [2] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 50 | Good | [12] |
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure: [4]
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, amine base, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle Visualization:
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide.[13] While the toxicity of organotin compounds is a concern, the reaction is tolerant of a wide variety of functional groups.[14]
General Reaction:
Experimental Protocol: General Procedure for Stille Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organostannane (e.g., Tributyl(phenyl)stannane, 1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure: [4]
-
To a dry Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the organostannane.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, the reaction can be worked up by partitioning between an organic solvent and aqueous KF solution to precipitate the tin byproducts.
-
The organic layer is then dried, concentrated, and purified by chromatography.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[15] This reaction provides a means to introduce vinyl groups at the 4-position of the pyridine ring.
General Reaction:
Experimental Protocol: General Procedure for Heck Reaction
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene, 1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., acetonitrile, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure: [4]
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent, the alkene, and the base.
-
Seal the tube and heat to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, the reaction mixture is filtered, and the filtrate is concentrated.
-
The residue is then purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the presence of the electron-withdrawing chloro and bromo substituents, facilitates nucleophilic aromatic substitution (SNAr) reactions. While palladium-catalyzed reactions are more common for the C-Br bond, the C-Cl bond at the 2-position is more susceptible to SNAr, especially with strong nucleophiles.
General Reaction:
Quantitative Data Summary (Representative Conditions):
| Nucleophile | Base | Solvent | Temp (°C) | Product | Reference |
| Sodium methoxide | - | Methanol | Reflux | 2-Methoxy-4-bromo-3-methylpyridine | [16] |
| Piperidine | - | Methanol | Reflux | 2-(Piperidin-1-yl)-4-bromo-3-methylpyridine | [16] |
| Ammonia | - | Ethanol | 150 (sealed tube) | 2-Amino-4-bromo-3-methylpyridine | General knowledge |
| Hydrazine | - | Ethanol | Reflux | 2-Hydrazinyl-4-bromo-3-methylpyridine | General knowledge |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, 1.5 equiv, or amine, 2-3 equiv)
-
Solvent (e.g., methanol, ethanol, or DMF)
Procedure:
-
Dissolve this compound in the appropriate solvent in a round-bottom flask.
-
Add the nucleophile (and base, if required).
-
Heat the reaction mixture to the desired temperature (reflux or higher in a sealed vessel).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by crystallization or column chromatography.
Metallation Reactions
The bromine atom of this compound can be exchanged with a metal, such as lithium or magnesium, to form an organometallic intermediate. This intermediate can then react with various electrophiles.
Grignard Reaction
Formation of a Grignard reagent can be achieved by reacting this compound with magnesium. The resulting organomagnesium compound is a potent nucleophile.[17]
Reaction Sequence:
-
Br(C5H2NClCH3) + Mg --> BrMg-(C5H2NClCH3)
-
BrMg-(C5H2NClCH3) + E+ --> E-(C5H2NClCH3) (where E+ is an electrophile)
Lithiation
Direct lithiation or halogen-metal exchange with an organolithium reagent, such as n-butyllithium, can generate a highly reactive organolithium species.[18]
Reaction Sequence:
-
Br(C5H2NClCH3) + n-BuLi --> Li-(C5H2NClCH3) + n-BuBr
-
Li-(C5H2NClCH3) + E+ --> E-(C5H2NClCH3)
Experimental Workflow Visualization
The following diagram illustrates a general workflow for conducting and analyzing the reactions described in this guide.
Caption: A generalized experimental workflow for synthetic reactions.
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis. Its distinct reactive sites allow for a wide range of chemical transformations, including numerous palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and metallations. This guide provides a foundational understanding of its reactivity, offering detailed protocols and data to aid researchers in the design and execution of synthetic routes towards novel and complex molecules for applications in drug discovery, agrochemicals, and materials science. Further exploration of the reaction conditions for this specific substrate will undoubtedly continue to expand its utility in chemical research.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. leapchem.com [leapchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. gold-chemistry.org [gold-chemistry.org]
- 12. kbfi.ee [kbfi.ee]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safety, Handling, and Storage of 4-Bromo-2-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for 4-Bromo-2-chloro-3-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 144654-33-7 | - |
| Molecular Formula | C₆H₅BrClN | PubChem |
| Molecular Weight | 206.47 g/mol | PubChem |
| Appearance | Typically a solid (may vary) | Generic Supplier Data |
| Boiling Point | No data available for this specific isomer. Isomer 3-Bromo-4-methylpyridine: 76 °C @ 10 mmHg. | PubChem |
| Melting Point | No data available for this specific isomer. Isomer 2-Amino-3,5-dibromo-4-methylpyridine: 123-124 °C.[1] | Cynor Laboratories |
| Density | No data available for this specific isomer. Isomer 3-Bromo-4-methylpyridine: 1.549 g/cm³. | PubChem |
| Solubility | Limited solubility in water. Soluble in common organic solvents such as dichloromethane and chloroform.[2] | Pipzine Chemicals |
Hazard Identification and Safety Precautions
This compound is a hazardous chemical. The following table outlines its GHS hazard classifications and corresponding precautionary statements.
| Hazard Class | GHS Classification | Precautionary Statements |
| Flammability | Flammable liquid and vapour (Category 3) | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge. |
| Acute Toxicity | Harmful if swallowed or if inhaled (Category 4), Toxic in contact with skin (Category 3) | P261: Avoid breathing mist or vapours. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin Corrosion/ Irritation | Causes skin irritation (Category 2) | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Eye Damage/ Irritation | Causes serious eye irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell. |
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are essential to minimize exposure and ensure safety.
General Handling Workflow
Caption: General laboratory workflow for handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron should be worn.
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood.[3] If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Storage and Stability
Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.
Storage Condition Requirements
References
Navigating the Procurement and Application of 4-Bromo-2-chloro-3-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of the chemical intermediate, 4-Bromo-2-chloro-3-methylpyridine (CAS No. 86604-76-8). This document is intended to serve as a valuable resource for professionals in the fields of pharmaceutical research, drug development, and organic synthesis.
Commercial Availability and Suppliers
This compound is a specialized chemical intermediate available from a select number of suppliers. The purity and available quantities can vary, impacting its application in sensitive research and development processes. Below is a summary of publicly available information from various suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | CAS Number | Purity | Available Quantities | Contact Information |
| Pipzine Chemicals | 86604-76-8 | >98% (research grade), ~95% (kilogram level) | Grams to Kilograms | --INVALID-LINK--, +8615365036030[1] |
| BLD Pharm | 1211521-46-8 (Isomer) | Not specified | Not specified | --INVALID-LINK--[2] |
| AKSci | 1211521-46-8 (Isomer) | Min. 95% | Not specified | --INVALID-LINK--[3] |
| ChemScene | 1211521-46-8 (Isomer) | ≥96% | Not specified | --INVALID-LINK--[4] |
| ChemicalBook | 1211521-46-8 (Isomer) | Varies by supplier | Varies by supplier | --INVALID-LINK--[5] |
Note: Some suppliers list isomers of the target compound. It is crucial to verify the exact CAS number (86604-76-8) when procuring this chemical.
Synthesis of this compound: An Experimental Protocol
A detailed experimental protocol for the synthesis of this compound is outlined in patent CN105622638A.[6] The following is a comprehensive description of the methodology.
Materials:
-
4-Bromo-2-chloropyridine
-
Dry Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (freshly prepared)
-
Methyl iodide
-
An appropriate quenching solution (e.g., saturated ammonium chloride)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-bromo-2-chloropyridine (1.0 equivalent) in dry tetrahydrofuran (THF).
-
Cooling: Cool the solution to -70°C using a dry ice/acetone bath.
-
Addition of LDA: Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained at -70°C.
-
Reaction: Stir the mixture at -70°C for one hour.
-
Addition of Methyl Iodide: After one hour, add methyl iodide (1.2 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -70°C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Logical Workflow for Synthesis and Potential Applications
As a versatile building block, this compound can undergo various chemical transformations, making it valuable in the synthesis of more complex molecules, particularly in the development of pharmaceutical and agrochemical compounds.[1] The presence of both bromo and chloro substituents allows for selective functionalization through cross-coupling reactions.
Caption: Synthetic route and potential downstream reactions of this compound.
Reactivity and Applications in Drug Discovery
The unique substitution pattern of this compound offers distinct reactivity at the 2, 4, and potentially the 6 positions of the pyridine ring. The chlorine atom at the 2-position and the bromine atom at the 4-position are both susceptible to nucleophilic substitution and are excellent handles for various palladium-catalyzed cross-coupling reactions. This dual halogenation allows for sequential and site-selective modifications, a valuable feature in the construction of complex molecular architectures for drug discovery. For instance, the bromo group can be selectively coupled under Suzuki conditions, leaving the chloro group intact for subsequent transformations. This strategic functionalization is crucial for exploring structure-activity relationships (SAR) in medicinal chemistry programs.
While specific signaling pathways involving this compound are not explicitly detailed in the available literature, its utility as a scaffold for kinase inhibitors and other biologically active molecules can be inferred from its structural motifs. Pyridine-based compounds are prevalent in numerous approved drugs, often acting as hinge-binding motifs in kinase inhibitors. The ability to introduce diverse substituents at various positions of the pyridine ring through the bromo and chloro handles makes this compound a valuable starting point for the synthesis of libraries of potential drug candidates.
Conclusion
This compound is a commercially available, albeit specialized, chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide provides researchers and drug development professionals with a foundational understanding of its procurement, a detailed synthetic protocol, and a perspective on its potential applications. The strategic use of this versatile building block can facilitate the efficient synthesis of novel compounds for various research and development endeavors.
References
- 1. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity CAS 86604-76-8 [pipzine-chem.com]
- 2. 1211521-46-8|2-Bromo-4-chloro-3-methylpyridine|BLD Pharm [bldpharm.com]
- 3. 1211521-46-8 2-bromo-4-chloro-3-methylpyridine AKSci Y1540 [aksci.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-bromo-4-chloro-3-methylpyridine manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 6. CN105622638A - å§å¶æå¡å¶å¹¶å¡å¶é ®ç±»ååç©åå ¶å¶å¤æ¹æ³ååºç¨ - Google Patents [patents.google.com]
Methodological & Application
Application Notes: Selective Suzuki-Miyaura Coupling of 4-Bromo-2-chloro-3-methylpyridine for Pharmaceutical Scaffolds
Introduction
The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2][3] The synthesis of functionalized biaryl and heteroaryl compounds is crucial for drug discovery, and the Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging C-C bonds.[4][5] This protocol focuses on the selective Suzuki-Miyaura coupling of 4-Bromo-2-chloro-3-methylpyridine. The presence of two distinct halogen atoms on the pyridine ring—a bromine and a chlorine—offers the potential for chemoselective functionalization. Given the differential reactivity of carbon-halogen bonds in palladium-catalyzed couplings (C-Br > C-Cl), conditions can be optimized to selectively couple at the more reactive C4-bromo position.[6][7] This leaves the C2-chloro position intact for subsequent downstream modifications, making the resulting 4-aryl-2-chloro-3-methylpyridine a highly valuable and versatile intermediate for building complex molecular architectures in drug development programs.[8][9]
Reaction Principle and Selectivity
The Suzuki-Miyaura reaction involves a palladium catalyst to couple an organoboron compound (like an arylboronic acid) with an organohalide.[10] The catalytic cycle consists of three primary steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[10][11]
The key to this protocol is exploiting the difference in bond dissociation energy between the C-Br and C-Cl bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond.[7] By carefully selecting the catalyst, ligand, and reaction temperature, the Suzuki coupling can be directed with high selectivity to the C4 position.
Caption: Selective Suzuki-Miyaura reaction scheme.
Experimental Protocols
This protocol provides a general starting point for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, Pd(PPh₃)₄; 1-5 mol%)
-
Ligand (if required, e.g., SPhos, PPh₃; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
General Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if used).
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with high-purity inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[12]
-
Solvent Addition: Add the degassed solvent mixture via syringe. A typical solvent system is a 4:1 to 5:1 mixture of an organic solvent (like 1,4-dioxane) and water.[13][14]
-
Reaction Execution: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically between 80-110 °C).[6]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove catalyst residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-aryl-2-chloro-3-methylpyridine.[15]
Caption: General experimental workflow for Suzuki coupling.
Data Presentation: Representative Reaction Conditions
The following table summarizes recommended starting conditions for the selective Suzuki-Miyaura coupling at the C4-bromo position. Yields are estimates based on reactions with structurally similar bromopyridines and will vary depending on the specific arylboronic acid used.[12]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Est. Yield* |
| 1 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | Good-Excellent |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | High |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 85 | Good |
| 4 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2.0) | Dioxane | 100 | High |
*Yields are estimates and require experimental optimization. Electron-rich boronic acids may lead to higher yields.[16]
Catalytic Cycle Visualization
The efficiency of the Suzuki-Miyaura coupling relies on a well-defined palladium catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing the reaction. For instance, failure in the transmetalation step can sometimes be overcome by using a stronger base or a different solvent system.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. benchchem.com [benchchem.com]
- 7. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-2-chloro-3-methylpyridine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its broad substrate scope and functional group tolerance make it an invaluable tool in medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines is a frequent requirement. This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 4-bromo-2-chloro-3-methylpyridine with primary amines.
The substrate, this compound, possesses two distinct halogen atoms, presenting a challenge and an opportunity for regioselective functionalization. The inherent difference in reactivity between the C-Br and C-Cl bonds under palladium catalysis allows for the selective amination at the more reactive C4-position. This selective transformation provides a valuable synthetic route to a variety of 4-amino-2-chloro-3-methylpyridine derivatives, which are important scaffolds in the development of novel pharmaceuticals and agrochemicals.
Reaction Principle and Regioselectivity
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) species, followed by coordination of the amine. Subsequent deprotonation by the base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-arylated or N-heteroarylated amine and regenerate the active Pd(0) catalyst.
A critical consideration for the amination of this compound is the regioselectivity of the reaction. The carbon-bromine bond is generally more susceptible to oxidative addition by palladium(0) than the stronger carbon-chlorine bond. This difference in reactivity allows for the selective amination at the C4 position. The choice of a suitable bulky, electron-rich phosphine ligand is crucial to enhance the rate of reductive elimination and to sterically favor the reaction at the less hindered C4 position, thus achieving high regioselectivity.
Data Presentation: Representative Reaction Conditions for Analogous Substrates
While specific quantitative data for the Buchwald-Hartwig amination of this compound with a wide range of primary amines is not extensively reported in the literature, the following tables summarize representative conditions for the amination of structurally similar bromopyridine substrates. This data serves as a valuable starting point for reaction optimization.
Table 1: Buchwald-Hartwig Amination of Bromopyridines with Primary Alkylamines
| Entry | Bromopyridine Substrate | Primary Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High |
| 2 | 2-Bromopyridine | Cyclohexylamine | Pd₂(dba)₃ (1) / (±)-BINAP (1.5) | NaOtBu (1.4) | Toluene | 80 | 18 | ~70 | |
| 3 | 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst (2) | LiHMDS (2.2) | Toluene | 100 | 16 | 78 | |
| 4 | 3-Bromo-2-aminopyridine | Benzylamine | BrettPhos-precatalyst (2) | LiHMDS (2.2) | Toluene | 100 | 16 | 75 |
Table 2: Buchwald-Hartwig Amination of Bromopyridines with Primary Arylamines
| Entry | Bromopyridine Substrate | Primary Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |
| 2 | 2-Amino-5-bromo-4-methylpyridine | 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |
| 3 | 2-Amino-5-bromo-4-methylpyridine | 3,5-Dimethylaniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | High |
| 4 | 4-Bromobenzonitrile | Aniline | Pd₂(dba)₃ (2.5) | Xantphos (7.5) | DBU (2) | DMF | 100 | 18 | High |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with primary amines. Note: These protocols are based on methodologies for analogous substrates and should be optimized for specific primary amines and reaction scales. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for Amination with Primary Alkylamines
Materials:
-
This compound (1.0 equiv)
-
Primary alkylamine (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, RuPhos, and NaOtBu.
-
Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen (this cycle should be repeated three times).
-
Add anhydrous toluene via syringe.
-
Add the primary alkylamine, followed by this compound to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Amination with Primary Arylamines
Materials:
-
This compound (1.0 equiv)
-
Primary arylamine (1.1-1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos or XPhos (2-4 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (1.5-2.0 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, the phosphine ligand, and the base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add this compound and the primary arylamine.
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Selective Sonogashira Coupling of 4-Bromo-2-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, is renowned for its mild reaction conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1]
For dihalogenated substrates such as 4-Bromo-2-chloro-3-methylpyridine, the inherent difference in the reactivity of the carbon-halogen bonds allows for highly selective functionalization. The established reactivity trend for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[1] This principle enables the preferential coupling at the more reactive carbon-bromine bond, leaving the less reactive carbon-chlorine bond intact for subsequent transformations. This application note provides detailed protocols and optimized conditions for the selective Sonogashira coupling at the 4-position of this compound.
Reaction Principle and Selectivity
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, which is considered the rate-limiting step.[1] Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the oxidative addition occurs preferentially at the C4-Br position of this compound. The subsequent steps involve transmetalation with a copper acetylide (formed in situ from the terminal alkyne and a copper(I) salt) and reductive elimination to yield the 4-alkynyl-2-chloro-3-methylpyridine product and regenerate the Pd(0) catalyst.[3]
By carefully controlling reaction conditions such as temperature and catalyst choice, high yields of the mono-alkynylated product can be achieved with excellent selectivity.
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Sonogashira coupling of bromopyridine derivatives with various terminal alkynes. While specific data for this compound is not extensively published, these conditions provide a robust starting point for reaction optimization.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(TFA)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 98 |
| 2 | 2-Amino-5-chloro-3-bromopyridine | 4-Propylphenylacetylene | Pd(TFA)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 85 |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | High |
| 4 | 4-Bromo-6H-1,2-oxazine derivative | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | RT | 6-20 | Good |
Data is based on structurally similar substrates and serves as a guideline.[4][5][6]
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a generalized procedure based on established literature for the Sonogashira coupling of bromo-pyridines.[4][7]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(TFA)₂/PPh₃) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylamine) (2-3 eq)
-
Anhydrous solvent (e.g., DMF, THF, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative that avoids the use of a copper co-catalyst, which can sometimes lead to alkyne homocoupling (Glaser coupling).[8]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the anhydrous and degassed solvent, followed by the terminal alkyne.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
General Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
Conclusion
The selective Sonogashira coupling of this compound at the C4-Br position is a highly feasible and valuable transformation for the synthesis of functionalized pyridine derivatives. By leveraging the differential reactivity of the carbon-halogen bonds, chemists can achieve high yields of the desired mono-alkynylated product. The protocols and data presented in this application note provide a comprehensive guide for researchers to successfully implement and optimize this reaction for their specific synthetic needs. Careful consideration of the catalyst system, base, solvent, and temperature will be key to achieving optimal results.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium Catalyst Selection for 4-Bromo-2-chloro-3-methylpyridine Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of palladium catalysts in cross-coupling reactions involving 4-Bromo-2-chloro-3-methylpyridine. This substrate presents a common challenge in medicinal chemistry and materials science, where selective functionalization at either the C4 (bromo) or C2 (chloro) position is crucial for the synthesis of target molecules.
Introduction to Cross-Coupling of this compound
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2][3][4][5][6] For dihalogenated pyridines such as this compound, the key challenge lies in achieving site-selectivity. The inherent electronic properties of the pyridine ring and the nature of the halogen substituents influence the reactivity of the C-X bonds, which generally follows the order I > Br > Cl.[1]
Conventional palladium catalyst systems often favor reaction at the more reactive C-Br bond. However, recent advances in ligand design, particularly the use of bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs), have enabled selective coupling at the less reactive C-Cl bond, and in some cases, have inverted the conventional selectivity.[7][8] This document outlines catalyst systems and protocols for common cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Catalyst System Selection: A Comparative Overview
The choice of the palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivity. The following tables summarize recommended catalyst systems for various cross-coupling reactions with this compound, with a focus on selective functionalization at the C4-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the aryl halide with an organoboron reagent.[3] For this compound, the primary goal is often the selective coupling at the C4-position.
Table 1: Recommended Palladium Catalyst Systems for Suzuki-Miyaura Coupling of this compound
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| System 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | >90 | A robust system for a wide range of aryl and heteroaryl boronic acids.[9][10][11] |
| System 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene or THF | 80-110 | >90 | Highly active for challenging substrates.[9][12] |
| System 3 | PEPPSI™-IPr | - | K₂CO₃ | t-BuOH | 80 | >95 | An air and moisture-stable precatalyst, particularly effective for heteroaryl couplings.[8][11] |
| System 4 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 60-85 | A traditional catalyst, may be less effective for this specific substrate but can be a starting point.[1][11] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl halide with a primary or secondary amine.[2][13]
Table 2: Recommended Palladium Catalyst Systems for Buchwald-Hartwig Amination of this compound
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| System 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | High | A highly active and general system for a broad range of amines.[9] |
| System 2 | [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | 100 | High | Effective for coupling with various secondary amines.[14] |
| System 3 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | Good to High | A classic system, particularly for secondary amines.[2] |
Sonogashira Coupling
The Sonogashira reaction is used to form C-C bonds between an aryl halide and a terminal alkyne.[5][15][16]
Table 3: Recommended Palladium Catalyst Systems for Sonogashira Coupling of this compound
| Catalyst System | Palladium Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| System 1 | Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N or i-Pr₂NH | THF or DMF | RT - 60 | The classic Sonogashira conditions.[10][16] |
| System 2 | Pd(OAc)₂ | CuI | XPhos | Et₃N | MeCN | 100 | Effective for less reactive substrates.[17] |
| System 3 | [DTBNpP]Pd(crotyl)Cl | - | DTBNpP | TMP | DMSO | RT | A copper-free system with an air-stable precatalyst.[18] |
Heck Coupling
The Heck reaction forms a C-C bond by coupling the aryl halide with an alkene.[4][19]
Table 4: Recommended Palladium Catalyst Systems for Heck Coupling of this compound
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| System 1 | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile or DMF | 100 | A common and effective system for Heck reactions.[10][20] |
| System 2 | Pd(OAc)₂ | - | K₂CO₃ | H₂O | 100-120 | A phosphine-free system that can be effective for some substrates.[19] |
Experimental Protocols
The following are detailed, general protocols for the cross-coupling reactions of this compound. Note: These are starting points and may require optimization for specific coupling partners. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[9]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).[9]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).
-
Reaction: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. The filtrate is then washed with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and CuI (5 mol%).[10]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), the base (e.g., Et₃N, 2.0 equiv.), and the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous NH₄Cl solution, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
General Protocol for Heck Coupling
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 4 mol%).[20]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.) via syringe.
-
Reaction: Seal the tube and heat to 100 °C for 18-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute with an organic solvent, wash with water and brine.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.
Visualizing Reaction Workflows and Logic
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Catalyst Selection Logic
The selection of a suitable palladium catalyst system is a logical process based on the desired transformation and substrate.
Caption: Logical flow for palladium catalyst system selection and optimization.
Conclusion
The successful cross-coupling of this compound is highly dependent on the judicious selection of the palladium catalyst system. For selective functionalization at the C4-position, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos, or N-heterocyclic carbene ligands like IPr, are generally recommended. The provided protocols serve as a robust starting point for developing efficient and selective transformations, which can be further optimized to meet the specific requirements of the desired synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Note: Synthesis of Biaryl Pyridines via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-chloro-3-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biaryl pyridine scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Their unique electronic properties and ability to act as hydrogen bond acceptors enhance pharmacokinetic profiles, making them crucial in drug design.[1][3] Dihalogenated pyridines, such as 4-Bromo-2-chloro-3-methylpyridine, are versatile building blocks for constructing these complex molecules through iterative cross-coupling reactions.[4]
This application note details a protocol for the regioselective synthesis of 4-aryl-2-chloro-3-methylpyridines from this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol leverages the differential reactivity of C-Br and C-Cl bonds, where the C-Br bond undergoes oxidative addition to the palladium(0) catalyst more readily.[5] This allows for the selective formation of a C-C bond at the 4-position, preserving the 2-chloro substituent for subsequent functionalization.
Core Reaction and Regioselectivity
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[6][7] The reaction typically involves an organic halide, an organoboron species (like an arylboronic acid), a palladium catalyst, and a base.[7] In the case of dihalogenated pyridines, the regioselectivity of the coupling is a key consideration. For mixed dihalides (e.g., bromo and chloro), the reaction generally occurs at the heavier halide.[4] Thus, for this compound, the Suzuki-Miyaura coupling is expected to proceed selectively at the C4-Br bond.
General Reaction Scheme:

Figure 1: Regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent: Toluene/Ethanol/Water mixture (4:1:1, 6 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
-
TLC plates, ethyl acetate, hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).[8]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture of Toluene (4 mL), Ethanol (1 mL), and Water (1 mL). Degas by bubbling argon through the mixture for 15-20 minutes.
-
Using a syringe, add the degassed solvent mixture to the Schlenk flask containing the reagents.[8]
-
-
Reaction:
-
Place the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 4-aryl-2-chloro-3-methylpyridine.[9]
-
Data Presentation
The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, base, and solvent. The following tables summarize typical conditions and expected outcomes for the coupling of halopyridines.
Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling of Halopyridines.
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | ~85-95 |
| 2 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~90-98 |
| 3 | XPhos Pd G3 (1) | K₃PO₄ | 2-MeTHF | 100 | 12-24 | >95 (for chloro-pyridines)[8] |
| 4 | Pd(OAc)₂ (0.5) | - | WEB* | Room Temp | 12 | ~80-90 (ligand-free)[9] |
*WEB: Water Extract of Banana (a green chemistry solvent alternative).[9]
Table 2: Substrate Scope - Coupling with Various Arylboronic Acids.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Expected Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 2-chloro-3-methyl-4-phenylpyridine | 92 |
| 2 | 4-Methoxyphenylboronic acid | 2-chloro-4-(4-methoxyphenyl)-3-methylpyridine | 95 |
| 3 | 4-Fluorophenylboronic acid | 2-chloro-4-(4-fluorophenyl)-3-methylpyridine | 88 |
| 4 | 3,5-bis(Trifluoromethyl)phenylboronic acid | 2-chloro-4-(3,5-bis(trifluoromethyl)phenyl)-3-methylpyridine | 82[10] |
| 5 | 2-Thiopheneboronic acid | 2-chloro-3-methyl-4-(thiophen-2-yl)pyridine | 85 |
Yields are representative and based on similar reactions reported in the literature. Actual yields may vary.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of biaryl pyridines.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Bromo-2-chloro-3-methylpyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-2-chloro-3-methylpyridine as a key starting material in the synthesis of potent and selective kinase inhibitors. The focus is on the synthesis of a novel class of Polo-like kinase 1 (PLK1) inhibitors, demonstrating the versatility of this substituted pyridine building block in medicinal chemistry.
Introduction
This compound is a valuable heterocyclic intermediate in drug discovery.[1] Its distinct substitution pattern offers multiple reaction sites for synthetic elaboration. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing fragments. The bromo group at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of boronic acids and esters.[2][3] This dual reactivity makes it an ideal scaffold for the construction of complex molecular architectures required for potent kinase inhibition.
This document details the synthesis of a series of 4-benzyloxy-1-(2-arylaminopyridin-4-yl)-1H-pyrazole-3-carboxamides, which have shown significant inhibitory activity against Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[4] Its overexpression is a hallmark of many human cancers, making it an attractive target for anticancer therapeutics.[5]
Synthetic Strategy
The overall synthetic strategy involves a multi-step sequence starting from this compound. The initial step is a nucleophilic aromatic substitution to introduce a hydrazine moiety at the 2-position. This is followed by a condensation and cyclization to form the pyrazole core. Subsequent functional group manipulations, including Suzuki-Miyaura coupling at the 4-position of the pyridine ring and amidation, lead to the final kinase inhibitors.
Caption: Proposed synthetic pathway for kinase inhibitors.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative PLK1 inhibitor from the 4-benzyloxy-1-(2-arylaminopyridin-4-yl)-1H-pyrazole-3-carboxamide series.
Protocol 1: Synthesis of 4-Bromo-2-hydrazinyl-3-methylpyridine
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Reagent: Add hydrazine hydrate (3.0 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain 4-Bromo-2-hydrazinyl-3-methylpyridine.
Protocol 2: Synthesis of Ethyl 1-(4-bromo-3-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate
-
Reaction Setup: To a solution of 4-Bromo-2-hydrazinyl-3-methylpyridine (1.0 eq) in acetic acid, add ethyl 2-formyl-3-oxobutanoate (1.1 eq).
-
Reaction: Heat the reaction mixture at 100 °C for 8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the mixture and pour it into ice-water. Neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired pyrazole derivative.
Protocol 3: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a Schlenk flask, combine ethyl 1-(4-bromo-3-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Base: Add anhydrous 1,4-dioxane and an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).
-
Reaction: Heat the mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 4: Amidation to Yield Final Inhibitor
-
Reaction Setup: Dissolve the ethyl ester from Protocol 3 (1.0 eq) in a 7N solution of ammonia in methanol.
-
Reaction: Stir the mixture in a sealed tube at 60 °C for 16 hours.[5]
-
Work-up: Cool the reaction mixture to room temperature and concentrate in vacuo.
-
Purification: Purify the resulting solid by column chromatography (e.g., using a mobile phase of dichloromethane:methanol, 20:1) to obtain the final 4-benzyloxy-1-(2-arylaminopyridin-4-yl)-1H-pyrazole-3-carboxamide inhibitor.[5]
Caption: Experimental workflow for inhibitor synthesis.
Data Presentation: Kinase Inhibitor Activity
The inhibitory activity of the synthesized compounds against PLK1 was evaluated. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound ID | R1 (Aryl Group) | R2 (Benzyloxy Group) | PLK1 IC50 (nM) |
| 1 | 2-Methoxyphenyl | 2,4-Dichlorobenzyloxy | 219 |
| 2 | Phenyl | 2,4-Dichlorobenzyloxy | 356 |
| 3 | Cyclohexyl | 2,4-Dichlorobenzyloxy | >10,000 |
| 4 | 2-Methoxyphenyl | 4-Chlorobenzyloxy | 1,350 |
| 5 | Phenyl | 4-Chlorobenzyloxy | 2,190 |
Data adapted from a study on novel PLK1 inhibitors.[5]
The data indicates that compounds with a 2,4-disubstituted benzyloxy group at the R2 position exhibit higher potency. Specifically, compound 1 , with a 2-methoxyphenyl group at R1 and a 2,4-dichlorobenzyloxy group at R2, was the most potent inhibitor in this series with an IC50 value of 219 nM.[5] The presence of an ortho-substituted phenyl group at the R1 position was also found to be favorable for activity compared to a cycloalkyl group.[5]
PLK1 Signaling Pathway and Inhibition
Polo-like kinase 1 (PLK1) is a master regulator of mitosis. It is involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[4] The synthesized inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the PLK1 kinase domain. This prevents the phosphorylation of downstream substrates, leading to mitotic arrest and ultimately apoptosis in cancer cells.
Caption: PLK1 signaling pathway and inhibition mechanism.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of kinase inhibitors. The protocols and data presented herein demonstrate a clear synthetic route to a novel class of potent PLK1 inhibitors. The ability to perform selective modifications at both the 2- and 4-positions of the pyridine ring allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of optimized and highly selective kinase inhibitors for therapeutic applications.
References
Application Notes and Protocols for the Heck Reaction with 4-Bromo-2-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This versatile transformation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with applications in pharmaceuticals, agrochemicals, and materials science.
This document provides a detailed guide for performing the Heck reaction with 4-Bromo-2-chloro-3-methylpyridine, a polysubstituted pyridine derivative of interest in medicinal chemistry and drug development. The presence of multiple halogens and a methyl group on the pyridine ring presents unique challenges and considerations for this cross-coupling reaction, including regioselectivity and catalyst inhibition. These application notes offer a comprehensive overview of the reaction, detailed experimental protocols, and expected outcomes based on analogous systems.
Reaction Overview and Regioselectivity
The Heck reaction of this compound with an alkene is expected to proceed selectively at the C4-position, coupling the vinyl group to the carbon bearing the bromine atom. This regioselectivity is primarily due to the greater reactivity of the C-Br bond compared to the C-Cl bond in the rate-determining oxidative addition step of the catalytic cycle. The C-Br bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst.
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction involves a palladium(0)/palladium(II) catalytic cycle.[2]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Data Presentation: Reaction Parameters and Expected Yields
The following tables summarize typical reaction conditions and expected yields for the Heck coupling of substituted bromopyridines with common alkenes. These data are compiled from analogous reactions and serve as a starting point for optimization.[3][4][5]
Table 1: Heck Coupling of this compound with Styrene
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 18 | 75-85 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 110 | 24 | 70-80 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Acetonitrile | 100 | 20 | 65-75 |
Table 2: Heck Coupling of this compound with n-Butyl Acrylate
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 120 | 16 | 80-90 |
| 2 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | 85-95 |
| 3 | Pd(OAc)₂ (3) | none | K₂CO₃ (2) | NMP | 130 | 24 | 60-70 |
Experimental Protocols
This section provides detailed methodologies for performing the Heck reaction with this compound.
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst degradation.
-
Solvents should be anhydrous and degassed prior to use.
-
Glassware should be oven-dried before use.
Protocol 1: Heck Coupling with Styrene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Palladium(II) acetate, and Tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMF via syringe, followed by triethylamine and styrene.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath.
-
Stir the reaction at this temperature for 18-24 hours, monitoring its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Heck Coupling with n-Butyl Acrylate
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous Dioxane (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Tris(dibenzylideneacetone)dipalladium(0), Tri-tert-butylphosphine, and Cesium carbonate to a dry reaction vessel.
-
Add anhydrous dioxane, followed by n-butyl acrylate.
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Stir the reaction for 12-16 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Experimental Workflow
The following diagram illustrates the general workflow for the Heck reaction.
Caption: General workflow for the Heck coupling reaction.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The palladium catalyst, especially Pd(0) species, is sensitive to oxygen.
-
Insufficient Temperature: The reaction may require higher temperatures. Incrementally increase the temperature by 10-20 °C.
-
Pyridine Inhibition: The nitrogen atom of the pyridine can coordinate to the palladium center, inhibiting the catalytic cycle. The use of bulky, electron-rich phosphine ligands can mitigate this effect.
-
-
Formation of Side Products:
-
Homocoupling: The formation of bipyridine side products can occur at higher temperatures. Consider lowering the reaction temperature or changing the ligand.
-
Alkene Isomerization: Prolonged reaction times or high temperatures can lead to isomerization of the product alkene. Monitor the reaction closely and stop it once the starting material is consumed.
-
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes and Protocols for Microwave-Assisted Synthesis with 4-Bromo-2-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for leveraging microwave-assisted synthesis in reactions involving 4-bromo-2-chloro-3-methylpyridine. This versatile building block is a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[1] Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles.
Introduction to Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently. This technology is particularly effective for accelerating common cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are pivotal for creating carbon-carbon and carbon-nitrogen bonds, respectively. The use of polar solvents with high dielectric loss tangents enhances the absorption of microwave energy, leading to rapid heating.
Key Advantages:
-
Reduced Reaction Times: Reactions that typically take hours can often be completed in minutes.
-
Improved Yields: Rapid heating can minimize the formation of byproducts, leading to higher yields of the desired product.
-
Enhanced Reaction Purity: Cleaner reactions simplify the purification process.
Applications of this compound in Drug Discovery
This compound serves as a crucial starting material in the creation of complex molecules with potential therapeutic applications. Its halogenated pyridine structure provides two reactive sites, the bromo and chloro substituents, allowing for selective and sequential functionalization. This dual reactivity is highly valuable in the synthesis of kinase inhibitors and other biologically active compounds.
Protocols for Microwave-Assisted Cross-Coupling Reactions
The following protocols are designed for use with dedicated laboratory microwave reactors.
Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyridine core and various aryl or heteroaryl groups.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (3-5 mol%), and a base like K₂CO₃ (2.0 equiv.).
-
Add a suitable solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the reaction mixture at a constant temperature of 120-150 °C for 15-30 minutes with continuous stirring.
-
After the reaction is complete, cool the vial to room temperature using compressed air before carefully opening it.
-
The reaction mixture can then be diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary:
| Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 20 | 75-95 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 130 | 15 | 70-90 |
| XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | 135 | 40 | 80-98 |
Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of substituted aminopyridines.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol:
-
In a glovebox, add a strong base such as sodium tert-butoxide (NaOtBu) (1.5 equiv.) to a 10 mL microwave reaction vial containing a stir bar.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable ligand (e.g., XPhos, 4-10 mol%).
-
In a separate vial, dissolve this compound (1.0 equiv.) and the desired amine (1.2 equiv.) in an anhydrous solvent like toluene or 1,4-dioxane (5 mL).
-
Transfer this solution to the microwave vial containing the catalyst, ligand, and base.
-
Seal the vial tightly.
-
Remove the vial from the glovebox and place it in the microwave reactor.
-
Irradiate at a constant temperature of 130-160 °C for 20-40 minutes with continuous stirring.
-
After cooling, carefully quench the reaction and proceed with a standard aqueous workup.
-
Purify the product by column chromatography.
Data Summary:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 130 | 30 | 70-90 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 150 | 25 | 65-85 |
| Pd(dppf)Cl₂ | - | K₃PO₄ | t-BuOH | 140 | 35 | 60-80 |
Experimental Workflow Visualization
The general workflow for performing microwave-assisted synthesis can be visualized as follows:
Caption: General experimental workflow for microwave-assisted synthesis.
Safety Considerations
-
Pressure Monitoring: Always use sealed vessels designed for microwave synthesis and monitor the internal pressure.
-
Solvent Choice: Use solvents appropriate for the reaction temperature and pressure. Be aware of the potential for rapid pressure increases with low-boiling point solvents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Fume Hood: Conduct all operations in a well-ventilated fume hood.
By following these protocols and safety guidelines, researchers can effectively and safely utilize microwave-assisted synthesis to accelerate the development of novel compounds derived from this compound.
References
Application Notes and Protocols for the Purification of 4-Bromo-2-chloro-3-methylpyridine Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 4-Bromo-2-chloro-3-methylpyridine and its derivatives using column chromatography, a fundamental technique for the isolation and purification of intermediates in organic synthesis.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Achieving high purity of this intermediate is critical for the success of subsequent reaction steps and the quality of the final product. Column chromatography, particularly flash column chromatography, is a highly effective method for removing impurities such as unreacted starting materials, byproducts, and catalysts from the crude reaction mixture. This application note outlines a general protocol and best practices for the purification of this compound derivatives.
Data Presentation
The efficiency of a column chromatography purification is dependent on several factors, including the specific derivative, the complexity of the crude mixture, and the chosen chromatographic conditions. The following table summarizes typical quantitative data for the purification of a generic this compound derivative. These values should be considered as a starting point for optimization.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade silica gel is commonly used for these types of compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A gradient elution is often preferred to achieve optimal separation. |
| Initial Eluent | 95:5 (Hexane:Ethyl Acetate) | Starting with a low polarity eluent allows for the elution of non-polar impurities. |
| Final Eluent | 80:20 (Hexane:Ethyl Acetate) | The polarity is gradually increased to elute the target compound. |
| Retention Factor (Rf) | ~0.3 - 0.4 (in 90:10 Hexane:EtOAc) | The ideal Rf on TLC for good separation in column chromatography. |
| Typical Starting Purity | 75-90% | Purity of the crude product before chromatographic purification. |
| Expected Final Purity | >98% | Purity of the isolated product after chromatography, as determined by GC or NMR. |
| Expected Yield | 70-90% | The yield is dependent on the initial purity and the efficiency of the separation. |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound derivatives using flash column chromatography.
Materials
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample loading, optional)
-
Glass chromatography column
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
Experimental Workflow
The general workflow for the purification process is illustrated in the diagram below.
Caption: Workflow for the purification of this compound derivatives.
Step-by-Step Protocol
-
Thin Layer Chromatography (TLC) Analysis:
-
Before setting up the column, determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 95:5, 90:10, 85:15).
-
The ideal solvent system will give a retention factor (Rf) of approximately 0.3-0.4 for the target compound and good separation from impurities.
-
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it is more polar than the initial eluent and easily evaporated).
-
Carefully apply the sample solution evenly to the top of the sand layer using a pipette.
-
Allow the sample to absorb onto the silica gel by draining the eluent until the liquid level is again at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluent to the top of the column.
-
Begin eluting the column, collecting the eluate in fractions (e.g., 10-20 mL per fraction).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane, according to the separation observed on TLC. A stepwise or linear gradient can be used.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions that show a single spot corresponding to the Rf of the desired product.
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound derivative.
-
Confirm the purity of the final product using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Troubleshooting
-
Poor Separation: If the separation is not adequate, consider using a longer column, a shallower solvent gradient, or a different solvent system.
-
Compound Stuck on the Column: If the compound does not elute, the mobile phase may not be polar enough. Increase the polarity of the eluent.
-
Cracked Silica Bed: This can lead to poor separation. Ensure the column is packed carefully and the silica bed is never allowed to run dry.
By following this detailed protocol, researchers can effectively purify this compound derivatives, ensuring high-quality material for subsequent stages of research and development.
Application Notes: Synthesis of Substituted 3-Methylpyridines from 4-Bromo-2-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridine scaffolds are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine ring is therefore a critical task in modern organic synthesis. 4-Bromo-2-chloro-3-methylpyridine is a versatile and highly valuable starting material for generating diverse libraries of 3-methylpyridine derivatives. Its utility stems from the differential reactivity of the two halogen substituents.
The carbon-bromine (C-Br) bond at the 4-position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. In contrast, the carbon-chlorine (C-Cl) bond at the 2-position is more resistant to these conditions but is activated for nucleophilic aromatic substitution (SNAr) due to its proximity to the electron-withdrawing ring nitrogen.[1] This orthogonal reactivity allows for selective and sequential modifications, providing a powerful platform for building molecular complexity.
This document provides detailed protocols for three key transformations of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
Synthetic Pathways Overview
The functionalization of this compound can be directed selectively towards the C4 or C2 position, or performed sequentially to achieve di-substitution.
Caption: Overall synthetic workflow from this compound.
Protocol 1: Selective C4-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the C4-bromo position with various aryl or heteroaryl boronic acids.[2][3] The greater reactivity of the C-Br bond over the C-Cl bond under typical palladium catalysis conditions allows for high selectivity at the 4-position.[4]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, base (e.g., K₃PO₄), and Pd(PPh₃)₄.[5]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent mixture via syringe.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-18 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data
| Coupling Partner (Arylboronic Acid) | Base | Catalyst (mol%) | Temp (°C) | Yield (%) |
| Phenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ (5) | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ (5) | 90 | 80-92 |
| 3-Fluorophenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ (5) | 95 | 75-88 |
| Thiophene-2-boronic acid | K₂CO₃ | Pd(PPh₃)₄ (5) | 95 | 70-85 |
| Pyridine-3-boronic acid | K₃PO₄ | Pd(PPh₃)₄ (5) | 100 | 65-80 |
Yields are estimated based on typical outcomes for Suzuki reactions on similar substrates and may vary.[5][6]
Protocol 2: Selective C4-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] It provides a powerful method to introduce primary or secondary amines at the C4-position, again leveraging the higher reactivity of the C-Br bond.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol
Reagents:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Phosphine Ligand (e.g., BINAP, Xantphos, SPhos) (4-5 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent: Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.[9][10]
-
Add this compound and a magnetic stir bar.
-
Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent followed by the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Representative Data
| Amine Nucleophile | Base | Ligand | Temp (°C) | Yield (%) |
| Aniline | Cs₂CO₃ | BINAP | 110 | 80-90 |
| Morpholine | NaOtBu | Xantphos | 100 | 85-95 |
| n-Butylamine | NaOtBu | SPhos | 100 | 75-88 |
| Piperidine | Cs₂CO₃ | BINAP | 110 | 80-92 |
| Benzylamine | NaOtBu | Xantphos | 100 | 70-85 |
Yields are estimated based on typical outcomes for Buchwald-Hartwig aminations and may vary.[9][10][11]
Protocol 3: Selective C2-Amination via Nucleophilic Aromatic Substitution (SNAr)
The 2-position of the pyridine ring is electronically deficient and thus activated for nucleophilic attack. The SNAr reaction allows for the direct displacement of the 2-chloro substituent by a range of nucleophiles, most commonly primary or secondary amines.[1] This reaction typically requires thermal conditions and proceeds without a metal catalyst.
Experimental Protocol
Reagents:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (2.0-3.0 equiv, may also serve as base/solvent)
-
Optional Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)
-
Solvent (if needed): N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or sealed tube with neat amine.
Procedure:
-
To a sealable pressure vessel or a round-bottom flask equipped with a reflux condenser, add this compound and the amine.
-
If the amine is a solid or if a higher boiling point is desired, add a high-boiling polar aprotic solvent like NMP or DMSO. An additional base like K₂CO₃ can be added to scavenge the HCl byproduct.
-
Seal the vessel or place the flask under an inert atmosphere.
-
Heat the reaction mixture to 120-160 °C with stirring. The reaction is often slow and may require 12-48 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine to remove the solvent and excess amine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Representative Data
| Amine Nucleophile | Solvent | Base | Temp (°C) | Yield (%) |
| Pyrrolidine | Neat | - | 120 | 75-90 |
| Diethylamine | Neat (sealed tube) | - | 130 | 60-75 |
| iso-Propylamine | NMP | K₂CO₃ | 150 | 55-70 |
| Cyclohexylamine | DMSO | Et₃N | 140 | 65-80 |
| 3-Methoxy-aniline | NMP | K₂CO₃ | 160 | 50-65 |
Yields are estimated based on general principles of SNAr on chloropyridines and may vary based on the nucleophilicity and steric bulk of the amine.[1] Over-alkylation can be an issue with primary amines.[12]
References
- 1. youtube.com [youtube.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2-chloro-3-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling yield with 4-Bromo-2-chloro-3-methylpyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: I am observing low to no yield in my reaction. What are the primary causes and how can I troubleshoot this?
Answer:
Low or no product formation with this compound can stem from several factors, primarily related to the inherent reactivity of the substrate and the stability of the catalytic system. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1][2] Additionally, the presence of two halogen atoms with different reactivities (Br and Cl) can lead to selectivity challenges.
Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient for this challenging substrate.[3] It is often necessary to use more active catalytic systems.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][4] These ligands can stabilize the palladium catalyst, promote the oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[2][4]
-
-
Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction.
-
Choice of Base: The base is crucial for activating the boronic acid for the transmetalation step.[1][8]
-
Solvent System: The solvent must be able to dissolve all reactants and facilitate the catalytic cycle.
Question 2: I am observing significant byproduct formation, such as debromination/dechlorination (hydrodehalogenation) and homocoupling of the boronic acid. How can I minimize these side reactions?
Answer:
-
Hydrodehalogenation (Debromination/Dechlorination): This side reaction, where the halogen is replaced by a hydrogen atom, can be a significant issue.[10] The mechanism can involve the palladium complex abstracting a hydride from the solvent or base.[10]
-
Mitigation Strategies:
-
Protecting Groups: In some cases, protecting the pyridine nitrogen can prevent dehalogenation.[11]
-
Reaction Conditions: Careful selection of the base and solvent can minimize this side reaction.
-
-
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen in the reaction mixture.[1][10]
-
Mitigation Strategies:
-
Question 3: My reaction is not going to completion, and I observe unreacted starting material. What should I try?
Answer:
If the reaction stalls, consider the following:
-
Catalyst Loading: The initial catalyst concentration may be too low or the catalyst may be deactivating over time.
-
Recommendation: Increase the catalyst loading.
-
-
Insufficient Base: The base may not be strong enough or may be consumed during the reaction.
-
Recommendation: Use a stronger base or increase the equivalents of the current base.[1]
-
-
Boronic Acid Stability: Boronic acids can be unstable and undergo protodeboronation, especially in the presence of aqueous bases.[1][10]
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react preferentially in this compound?
A1: Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, making the oxidative addition of the C-Br bond to the palladium catalyst more favorable.[1] Therefore, the Suzuki coupling is expected to occur preferentially at the 4-position (bromo). However, achieving high selectivity may require careful optimization of the reaction conditions.
Q2: Can I run the Suzuki coupling of this compound under air?
A2: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[1][3] For optimal and reproducible results, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
Q3: What is the role of the base in the Suzuki coupling reaction?
A3: The base is a critical component with multiple functions. Its primary role is to facilitate the transmetalation step by forming a more nucleophilic boronate species from the boronic acid.[1][7][8] The base also aids in the reductive elimination step, which regenerates the active Pd(0) catalyst.[1]
Q4: What are some recommended starting conditions for optimizing the Suzuki coupling of this compound?
A4: The following table provides a starting point for optimization. It is crucial to screen different combinations of catalyst, ligand, base, and solvent to find the optimal conditions for your specific boronic acid partner.
Data Presentation: Reaction Condition Optimization
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Component | Recommendation | Molar Equivalents/Mol % | Notes |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol % | Pd(0) sources like Pd₂(dba)₃ may be more efficient. Pd(II) sources require in situ reduction.[10] |
| Ligand | SPhos, XPhos, or other Buchwald ligands | 2-10 mol % | Bulky, electron-rich ligands are often necessary to prevent catalyst deactivation and promote oxidative addition.[1][3] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0-3.0 eq. | Strong bases are often required for challenging substrates.[1][4] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | - | The solvent system should be thoroughly degassed.[1] |
| Boronic Acid | Arylboronic acid or pinacol ester | 1.2-1.5 eq. | Pinacol esters can offer greater stability against protodeboronation.[1] |
| Temperature | 80-110 °C | - | Higher temperatures may be required, but can also increase byproduct formation.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) at least three times.[15]
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium source and the ligand.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions of 4-Bromo-2-chloro-3-methylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the cross-coupling of 4-Bromo-2-chloro-3-methylpyridine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My reaction is not proceeding, and I am recovering mostly unreacted starting material. What are the likely causes?
A1: Low or no conversion is a common issue and can often be attributed to catalyst inactivity or unfavorable reaction conditions.
-
Catalyst Deactivation: The pyridine nitrogen in your substrate can coordinate with the palladium catalyst, leading to the formation of inactive complexes. This is a well-known issue with pyridine-containing substrates.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center and prevent inhibitory coordination with the pyridine nitrogen.
-
-
Inefficient Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is stronger than the Carbon-Bromine (C-Br) bond, making the initial oxidative addition step of the catalytic cycle more challenging at the 2-position (chloro) compared to the 4-position (bromo).
-
Solution: If targeting the chloro position, you may need more forcing conditions, such as higher temperatures or a more active catalyst system (e.g., palladacycle precatalysts). For initial studies, targeting the more reactive C-Br bond is advisable.
-
-
Poor Solubility: The starting materials or catalyst may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
Q2: I am observing significant homocoupling of my starting materials. How can I minimize this side reaction?
A2: Homocoupling, the formation of a dimer of your starting material (e.g., 4,4'-Bis(2-chloro-3-methylpyridine)) or your coupling partner, is a frequent side reaction.
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions and can also lead to catalyst decomposition.[1]
-
High Temperature: Elevated temperatures can sometimes favor homocoupling.
-
Solution: Try running the reaction at a lower temperature for a longer duration.
-
-
Excess Coupling Partner: A large excess of the boronic acid or organostannane can increase the rate of homocoupling.
-
Solution: Use a stoichiometry closer to 1:1.1 or 1:1.2 (aryl halide:coupling partner).
-
Q3: My desired product is contaminated with a byproduct where one of the halogens is replaced by a hydrogen atom. What is this, and how can I prevent it?
A3: This side reaction is known as protodehalogenation (or hydrodehalogenation).
-
Presence of Protic Impurities: Trace amounts of water or other protic impurities in your reagents or solvents can be a source of protons.
-
Solution: Use anhydrous solvents and ensure all reagents are thoroughly dried.
-
-
Reaction with Base/Solvent: Some bases or solvents can act as hydride sources, leading to the formation of palladium hydride species that can cause protodehalogenation.
Q4: I am attempting a Sonogashira coupling and observing significant formation of a dimer of my alkyne. How can I avoid this?
A4: The homocoupling of terminal alkynes in a Sonogashira reaction is known as Glaser coupling.
-
Copper(I) Co-catalyst and Oxygen: This side reaction is often promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Solution: Maintain strictly anaerobic (oxygen-free) conditions throughout the reaction. Alternatively, consider using a "copper-free" Sonogashira protocol.
-
Q5: In a Stille coupling, I am having difficulty removing the tin byproducts. What is the best method?
A5: Organotin byproducts can be challenging to remove due to their nonpolar nature.
-
Solution: A common and effective method is to wash the reaction mixture with an aqueous solution of potassium fluoride (KF). The fluoride ions react with the tin byproducts to form insoluble tin fluorides, which can be removed by filtration through a pad of Celite®.[4]
Quantitative Data on Cross-Coupling Reactions
The following tables summarize representative yields for various cross-coupling reactions with bromopyridine substrates. Note that yields are highly dependent on the specific coupling partner, catalyst, ligand, base, and solvent used.
Table 1: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids [5]
| Boronic Acid | Product | Yield (%) |
| Phenylboronic Acid | 4-Methyl-2-phenylpyridine | 81 |
| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92 (on a similar substrate) |
| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80 (representative) |
| 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73 (representative) |
Table 2: Representative Yields and Side Products for Various Cross-Coupling Reactions of 2-Bromo-4-methylpyridine [2]
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Major Side Product(s) Observed |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~95 | Homocoupling of boronic acid (<5%) |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | - | Toluene | 110 | 24 | ~85 | Stannane homocoupling (~10%) |
| Heck | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 18 | ~75 | Isomerized alkene byproduct (~5%) |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | - | Et₃N | THF | 60 | 6 | ~88 | Glaser coupling of alkyne (~7%) |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 8 | ~92 | Protodebromination (<3%) |
Detailed Experimental Protocols
General Considerations for All Reactions:
-
All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Glassware should be thoroughly oven-dried before use.
Protocol 1: Suzuki-Miyaura Coupling [2][5]
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Stille Coupling [2]
-
Reagents:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous Toluene
-
-
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by the organostannane.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with diethyl ether and wash with an aqueous KF solution to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite®, and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
-
Visual Guides
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Troubleshooting decision tree for low-yielding reactions.
Caption: Simplified catalytic cycle for a generic cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
"troubleshooting low conversion in Buchwald-Hartwig amination of 4-Bromo-2-chloro-3-methylpyridine"
Welcome to the technical support center for the Buchwald-Hartwig amination of 4-Bromo-2-chloro-3-methylpyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows low or no conversion. What are the most common initial checks?
Low conversion in a Buchwald-Hartwig amination can stem from several factors, as the reaction is known to be sensitive to experimental conditions.[1] Here are the primary areas to investigate first:
-
Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via three evacuate/backfill cycles with argon) and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.[1]
-
Reagent and Solvent Quality: The purity and dryness of your reagents and solvent are critical. Trace amounts of water or other impurities can deactivate the catalyst.[1] Always use anhydrous, degassed solvents. The quality and age of the palladium source, amine, and base can also significantly impact reproducibility.[2]
Q2: How do I select the right catalyst system (palladium source and ligand) for a substituted pyridine substrate?
The choice of the palladium precursor and the phosphine ligand is the core of the reaction, and an unsuitable combination is a common cause of failure.[1]
-
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state, which can be inefficient and lead to higher required catalyst loadings.[2] Using pre-formed Pd(0) complexes or specialized pre-catalysts (e.g., G3 or G6 palladacycles) is often more reliable as they form the active LPd(0) species more efficiently upon exposure to base.[2][3]
-
Ligand Selection: For electron-deficient heteroaryl halides like this compound, bulky and electron-rich dialkylbiaryl phosphine ligands are generally the most effective.[4] The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[5] Sterically hindered ligands can help mitigate this unwanted interaction. Ligand choice is often the most critical parameter to screen.[3]
Q3: My base selection seems to be ineffective. What are the trade-offs, and what should I try?
The base plays a crucial role in the catalytic cycle, and its selection should not be based solely on pKa.[6]
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These bases typically permit the highest reaction rates and lowest catalyst loadings.[7] However, they are incompatible with substrates bearing sensitive functional groups (like esters or enolizable ketones) and can be air-sensitive.[7][8]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer much broader functional group tolerance but may require higher reaction temperatures, longer reaction times, or increased catalyst loadings to achieve good conversion.[6][7] Cs₂CO₃ is often a good choice due to its better solubility in common organic solvents compared to other inorganic carbonates.[2][9]
-
Solubility: The rate of amination can be severely impacted by the poor solubility of inorganic bases.[2] If the base is not soluble, agitation speed becomes a critical parameter.
Q4: Could the solvent be the cause of low conversion?
Yes, insolubility is one of the most common and underestimated reasons for reaction failure.[2]
-
Recommended Solvents: A variety of solvents are used for Buchwald-Hartwig reactions, including ethereal solvents (1,4-dioxane, THF, CPME) and aromatic hydrocarbons (toluene, xylene).[2][10] The ideal solvent should dissolve the aryl halide, amine, and the palladium complex.
-
Solvents to Avoid: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine should be avoided as they can bind to the palladium center and inhibit catalysis.[2] Given that the substrate is a pyridine derivative, self-inhibition is a possibility, making the choice of ligand and other conditions even more critical.[5]
-
Solubility Check: Before starting the reaction, check the solubility of your this compound and amine coupling partner in the chosen solvent at room temperature and at the target reaction temperature.
Q5: I am observing significant hydrodehalogenation of my starting material. What causes this and how can I prevent it?
Hydrodehalogenation (replacement of the bromine or chlorine with a hydrogen atom) is a common side reaction. It can be caused by the presence of water or by a competing β-hydride elimination pathway from the palladium-amido intermediate.[4] To minimize this:
-
Ensure rigorously anhydrous conditions.
-
Re-screen ligands and bases. Some ligands are more prone to promoting this side reaction.
-
Lowering the reaction temperature may also help, though it could also slow the desired amination reaction.
Q6: The reaction is sluggish and stalls at low conversion. How can I drive it to completion?
If initial checks and component choices seem appropriate, consider the following kinetic factors:
-
Temperature: Typical reaction temperatures are between 80-110 °C.[1][2] For a less reactive aryl chloride or a challenging substrate, a higher temperature may be necessary. Conversely, for thermally sensitive substrates, a lower temperature with a more active catalyst system is preferred.[2]
-
Catalyst Loading: While catalyst loadings are typically low (1-2 mol %), for challenging substrates, increasing the loading to 3-5 mol % may improve conversion.[7]
-
Reaction Time: Some combinations of weaker bases or less reactive substrates simply require longer reaction times. Monitor the reaction over an extended period (e.g., 24 hours) to determine if it is merely slow or has truly stalled.
Data and Parameters
Table 1: Comparison of Common Palladium Sources
| Palladium Source | Form | Common Loading | Advantages | Disadvantages |
| Pd(OAc)₂ | Pd(II) | 1-5 mol% | Inexpensive, readily available. | Requires in situ reduction to Pd(0); can be unreliable.[2][11] |
| Pd₂(dba)₃ | Pd(0) | 0.5-2.5 mol% | Pd(0) source, often more active than Pd(II) salts. | Air- and light-sensitive.[2] |
| [PdCl(allyl)]₂ | Pd(II) | 0.5-2.5 mol% | Air-stable precatalyst.[2] | Requires activation. |
| Palladacycle Precatalysts (e.g., XPhos-Pd-G3) | Pd(II) | 0.5-2 mol% | Air-stable, highly efficient formation of active LPd(0).[2][3] | Higher cost. |
Table 2: Guide to Ligand Selection for Heteroaryl Halides
| Ligand Class | Example Ligands | Characteristics | Best For |
| Dialkylbiaryl Phosphines | XPhos, RuPhos, BrettPhos | Highly electron-rich and sterically bulky.[4] | General utility, effective for challenging substrates including heteroaryl chlorides.[7] |
| Ferrocenyl Phosphines | dppf | Bidentate ligand. | First generation ligands, good for aryl iodides and bromides.[4] |
| Adamantyl Phosphines | cataCXium A | Bulky trialkylphosphine ligand. | Effective for a wide range of amines and aryl chlorides. |
Table 3: Comparison of Common Bases
| Base | pKaH (approx.) | Advantages | Disadvantages |
| NaOtBu / KOtBu | 19 | High reaction rates, low catalyst loadings.[7] | Incompatible with base-sensitive functional groups.[7] |
| LHMDS | 26 | Tolerates some protic functional groups. | Solid is air-sensitive; can be incompatible with some groups at high temp.[7] |
| Cs₂CO₃ | 10 | Excellent functional group tolerance.[7] | More expensive, can be difficult to stir on large scale.[7] |
| K₃PO₄ | 12.3 | Excellent functional group tolerance, economical.[7] | Often requires higher catalyst loadings and longer reaction times.[7] |
Visualizations
Caption: A troubleshooting workflow for low conversion issues.
Caption: Key steps of the catalytic cycle and potential failure points.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the reaction. Optimization of ligand, base, solvent, and temperature will likely be necessary.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos) (4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the base, and the palladium catalyst/ligand system under an inert atmosphere (e.g., in a glovebox).[1]
-
Seal the vessel, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill the flask with argon three times.[1]
-
Add the anhydrous, degassed solvent via syringe, followed by the liquid amine coupling partner (if solid, add it in step 1).
-
Seal the vessel tightly and heat the reaction mixture to the desired temperature (start with 100 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC-MS) by taking aliquots under a positive pressure of argon.
-
Upon completion (or when no further conversion is observed), cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of NH₄Cl.
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.[1]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Small-Scale Parallel Screening
To efficiently optimize conditions, perform a parallel screen in small reaction vials.
Procedure:
-
Prepare a stock solution of this compound and the amine in the primary solvent to be tested (e.g., Toluene).
-
In an array of reaction vials inside a glovebox, add pre-weighed amounts of different ligands and bases.
-
Dispense the stock solution into each vial.
-
Add the palladium source to each vial.
-
Seal the vials, place them in a heating block, and stir at the desired temperature for a set time (e.g., 12 hours).
-
After cooling, quench all reactions and analyze the conversion/yield in each vial by LC-MS or GC with an internal standard to identify the most promising conditions for scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. reddit.com [reddit.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Suzuki-Miyaura Coupling with 4-Bromo-2-chloro-3-methylpyridine
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals to minimize the formation of homocoupling byproducts during the Suzuki-Miyaura cross-coupling of boronic acids with 4-Bromo-2-chloro-3-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a significant issue with a substrate like this compound?
A1: Homocoupling is a major side reaction in Suzuki-Miyaura coupling where the boronic acid reagent reacts with itself to form a symmetrical biaryl byproduct (e.g., Biphenyl from Phenylboronic acid).[1][2] This is undesirable because it consumes the boronic acid, lowers the yield of your target molecule, and introduces impurities that can be difficult to separate from the desired product.[2] The electronic properties of the substituted pyridine can influence the delicate balance of the catalytic cycle, potentially making side reactions like homocoupling more competitive if conditions are not carefully optimized.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main drivers of homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2][3]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[4][5] These Pd(II) species can then facilitate the homocoupling of the boronic acid.[1][4] It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling byproducts.[4]
-
Palladium(II)-Mediated Homocoupling: When a Pd(II) salt like Pd(OAc)₂ or PdCl₂ is used as a precatalyst, it must be reduced in situ to the active Pd(0) form.[1][4] One pathway for this reduction involves the boronic acid itself, where two molecules of boronic acid couple, producing the homocoupled byproduct and the required Pd(0) for the main catalytic cycle.[2][4] This consumes your starting material before the desired cross-coupling even begins.
Q3: How can I minimize homocoupling related to the palladium catalyst and ligands?
A3: Your choice of catalyst source and ligands is critical.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, bypasses the need for in situ reduction by the boronic acid, thus avoiding that specific homocoupling pathway.[3]
-
Add a Mild Reducing Agent: If using a Pd(II) source is necessary, adding a mild reducing agent can help form the active Pd(0) catalyst without consuming the boronic acid.[6][7]
-
Select Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[8] Their steric bulk can hinder the formation of intermediates leading to homocoupling, while their electron-donating nature can accelerate the desired reductive elimination step, outcompeting the side reaction.[3][8]
Q4: How does the choice of base influence the formation of homocoupling byproducts?
A4: The base is necessary to activate the boronic acid for transmetalation, but an improper choice can promote homocoupling.[8][9] Weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and potassium fluoride (KF) are often preferred over strong bases like sodium hydroxide (NaOH).[8] Strong bases can sometimes accelerate side reactions. The optimal base is often substrate-dependent and may require screening.
Q5: What is the role of solvents and temperature in controlling homocoupling?
A5: Solvents and temperature are key parameters for reaction optimization.
-
Solvents: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and generally effective at minimizing homocoupling.[8] While a small amount of water is often required to dissolve the inorganic base and facilitate the formation of the boronate species, excessive water can sometimes promote homocoupling.[8][10] The solvent can influence catalyst stability, reagent reactivity, and reaction selectivity.[11][12]
-
Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can suppress homocoupling. Higher temperatures can accelerate side reactions more than the desired cross-coupling.[8]
Q6: Are there any procedural modifications that can help reduce homocoupling?
A6: Yes, several simple procedural adjustments can have a significant impact:
-
Rigorous Degassing: This is one of the most effective methods to prevent oxygen-mediated homocoupling.[8] Thoroughly degas all solvents and the reaction vessel by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[2][3] A subsurface sparge is particularly efficient.[2][7]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture via a syringe pump keeps its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction.[3][8]
-
Use a Slight Excess of the Aryl Halide: Using a slight excess of this compound can help ensure the palladium catalyst preferentially undergoes oxidative addition with the halide, rather than engaging in pathways that lead to homocoupling.[8]
Troubleshooting Guide
This table outlines common issues, their potential causes, and recommended solutions to minimize boronic acid homocoupling.
| Symptom | Potential Cause | Recommended Solution & Rationale |
| High levels of boronic acid dimer detected (e.g., by LC-MS, GC-MS) | Presence of Oxygen | Improve Degassing: Rigorously degas solvents and the reaction mixture using 3-5 freeze-pump-thaw cycles or by sparging with an inert gas for an extended period (30-60 min).[2][3] This minimizes the oxidation of Pd(0) to the homocoupling-promoting Pd(II) state.[4] |
| Use of Pd(II) Precatalyst | Switch to a Pd(0) Source: Use a precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that consumes boronic acid.[3] Alternatively, add a mild reducing agent like potassium formate when using a Pd(II) source.[6][7] | |
| Inappropriate Base | Screen Weaker Bases: Test milder inorganic bases such as K₃PO₄, K₂CO₃, or KF. Strong bases can sometimes accelerate unwanted side reactions.[8] | |
| High Boronic Acid Concentration | Slow Reagent Addition: Dissolve the boronic acid in a degassed solvent and add it dropwise or via syringe pump over 30-60 minutes.[3] This keeps the instantaneous concentration low, disfavoring the bimolecular side reaction.[8] | |
| Sub-optimal Ligand | Use Bulky, Electron-Rich Ligands: Employ ligands like XPhos, SPhos, or other Buchwald-type ligands. These promote the desired catalytic cycle steps, making cross-coupling kinetically favored over homocoupling.[8] | |
| Excessive Reaction Temperature | Lower the Temperature: Determine the lowest effective temperature for the reaction. Higher temperatures can disproportionately increase the rate of side reactions.[8] | |
| Solvent Effects | Optimize Solvent System: Primarily use aprotic solvents like dioxane or toluene.[8] Carefully titrate the amount of water needed to dissolve the base, as excess water can sometimes be detrimental.[10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Boronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed water (if required)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Degassing: Degas the chosen solvent(s) by sparging with argon or nitrogen for at least 30 minutes. For maximum oxygen removal, perform a minimum of three freeze-pump-thaw cycles.[3]
-
Reaction Setup: To a dry Schlenk flask under a positive pressure of inert gas, add the base (e.g., K₃PO₄), this compound, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe to the flask.
-
Boronic Acid Addition: In a separate flask, dissolve the boronic acid in a minimal amount of the degassed solvent. Draw this solution into a syringe for slow addition.
-
Slow Addition: Add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.[3] This step is crucial for minimizing homocoupling.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by a suitable method (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Cross-Coupling of 4-Bromo-2-chloro-3-methylpyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-2-chloro-3-methylpyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the effects of various bases and solvents to assist in optimizing your experimental outcomes.
Troubleshooting Guide
Encountering challenges in your Suzuki-Miyaura coupling reactions with this compound is not uncommon. This guide addresses specific issues you might face during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inefficient Catalyst Activity: The palladium catalyst may be inactive or poisoned. The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. | • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium and promote the catalytic cycle. • Catalyst Quality: Use a fresh batch of palladium catalyst. • Degassing: Thoroughly degas all solvents and the reaction mixture to prevent catalyst oxidation. |
| Suboptimal Base: The base may not be strong or soluble enough to efficiently promote the transmetalation step. | • Base Screening: Test a range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For less reactive coupling partners, a stronger base like K₃PO₄ may be beneficial. • Solubility: Ensure the chosen base is at least partially soluble in the reaction medium. The use of a biphasic solvent system (e.g., dioxane/water) can help dissolve inorganic bases. | |
| Poor Solubility of Reactants: this compound or the boronic acid may not be fully dissolved in the chosen solvent. | • Solvent System: Experiment with different solvent mixtures. A combination of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is often effective. For poorly soluble starting materials, DMF can be considered, though its high boiling point can complicate workup. | |
| Formation of Side Products (e.g., Homocoupling, Debromination) | Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. | • Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (e.g., argon or nitrogen). |
| Slow Reaction Kinetics: If the desired cross-coupling is slow, side reactions like debromination (protodebromination) can become more prevalent. | • Optimize Conditions: Increase the reaction temperature cautiously. • Catalyst/Ligand: Use a more active catalyst system to accelerate the cross-coupling. | |
| Lack of Chemoselectivity (Reaction at the C-2 Chloro Position) | Harsh Reaction Conditions: While the C-Br bond is significantly more reactive than the C-Cl bond, very high temperatures or highly active catalysts could potentially lead to some reaction at the chloro position. | • Milder Conditions: If selectivity is an issue, try running the reaction at a lower temperature. • Ligand Tuning: The choice of ligand can influence selectivity. Less bulky ligands might favor reaction at the more accessible site if steric hindrance is a factor. |
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react in the Suzuki coupling of this compound?
A1: The Suzuki-Miyaura coupling reaction with this compound is expected to be highly selective at the C-4 position, targeting the carbon-bromine bond. The general reactivity order for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, allowing for chemoselective functionalization.
Q2: What is the role of the base in the Suzuki reaction?
A2: The base plays a crucial role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium complex, which is often the rate-determining step of the catalytic cycle.[2] The choice of base can significantly impact the reaction rate and yield.
Q3: Why is a mixture of an organic solvent and water often used?
A3: A biphasic solvent system, such as 1,4-dioxane/water or THF/water, is commonly used to facilitate the Suzuki coupling.[3] The organic solvent solubilizes the aryl halide and the palladium catalyst, while the aqueous phase helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄). This brings all the reactants into close proximity for the reaction to occur efficiently.[4]
Q4: My boronic acid appears to be degrading during the reaction. What can I do?
A4: Protodeboronation, the cleavage of the C-B bond of the boronic acid, can be a significant side reaction, especially with electron-deficient or heteroaryl boronic acids. To mitigate this, you can try using a milder base, such as NaHCO₃ or K₂CO₃, or running the reaction at a lower temperature. Using boronic esters (e.g., pinacol esters) can also increase stability.
Q5: Can I run the reaction open to the air?
A5: It is strongly advised to perform Suzuki-Miyaura coupling reactions under an inert atmosphere (e.g., nitrogen or argon). The palladium(0) catalyst is sensitive to oxygen, which can lead to its deactivation and promote the undesirable homocoupling of the boronic acid.[4]
Data Presentation
The following tables summarize the effect of different bases and solvents on the yield of the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from studies on structurally similar substrates and serves as a guide for reaction optimization.
Table 1: Effect of Base on Suzuki Coupling Yield
| Entry | Arylboronic Acid | Base | Solvent | Catalyst | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | Pd(dppf)Cl₂ | ~80-90 |
| 2 | Phenylboronic acid | Cs₂CO₃ | 1,4-Dioxane/H₂O | Pd(dppf)Cl₂ | ~85-95 |
| 3 | Phenylboronic acid | K₃PO₄ | THF/H₂O | Pd₂(dba)₃/SPhos | ~90-98 |
| 4 | 4-Methoxyphenylboronic acid | K₂CO₃ | Toluene/H₂O | Pd(PPh₃)₄ | ~85-95 |
Yields are representative and may vary depending on the specific reaction conditions.
Table 2: Effect of Solvent on Suzuki Coupling Yield
| Entry | Arylboronic Acid | Base | Solvent | Catalyst | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(dppf)Cl₂ | ~85 |
| 2 | Phenylboronic acid | K₂CO₃ | THF/H₂O (4:1) | Pd(dppf)Cl₂ | ~80 |
| 3 | Phenylboronic acid | K₃PO₄ | Toluene/H₂O (2:1) | Pd₂(dba)₃/XPhos | ~92 |
| 4 | 4-Tolylboronic acid | Cs₂CO₃ | DMF/H₂O (5:1) | Pd(PPh₃)₄ | ~88 |
Yields are representative and may vary depending on the specific reaction conditions.[5]
Experimental Protocols
Below is a general experimental protocol for the selective Suzuki-Miyaura cross-coupling at the C-4 position of this compound. This protocol should be optimized for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[6]
Mandatory Visualization
The following diagrams illustrate the key processes in the Suzuki-Miyaura cross-coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
"preventing debromination of 4-Bromo-2-chloro-3-methylpyridine during reaction"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of debromination during chemical reactions involving 4-Bromo-2-chloro-3-methylpyridine.
Troubleshooting Guide: Preventing Debromination
Debromination, or hydrodehalogenation, is a frequent side reaction where the bromine atom at the C4-position is replaced by a hydrogen atom. This side reaction is particularly common in palladium-catalyzed cross-coupling reactions. The primary cause is often the formation of palladium-hydride (Pd-H) species, which can arise from various sources within the reaction mixture.
Key Factors Influencing Debromination:
-
Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can promote the formation of Pd-H species.
-
Solvent: Protic solvents (e.g., alcohols) or solvents that can degrade to provide a hydride source (e.g., DMF with traces of water) can contribute to debromination.
-
Temperature: Higher reaction temperatures often accelerate the rate of debromination.
-
Catalyst/Ligand System: The choice of palladium source and phosphine ligand can significantly influence the stability of the catalytic intermediates and their propensity to undergo side reactions.
-
Impurities: Traces of water or other protic impurities in reagents and solvents can act as hydride donors.
Below is a summary of common issues, their potential causes, and recommended solutions to minimize debromination.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Significant Debromination in Suzuki-Miyaura Coupling | Strong Base (e.g., NaOt-Bu, NaOH) | Switch to a milder inorganic base such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃). | Reduction in the formation of the debrominated byproduct, 2-chloro-3-methylpyridine. |
| High Reaction Temperature | Lower the reaction temperature (e.g., to 60-80 °C) and potentially increase the reaction time. | Increased selectivity for the desired cross-coupled product over the debrominated byproduct. | |
| Protic Solvent or Impurities | Use anhydrous, degassed aprotic solvents like 1,4-dioxane, toluene, or THF. Ensure all reagents are dry. | Minimizes the formation of Pd-H species, leading to less debromination. | |
| Inappropriate Ligand | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the desired reductive elimination step. | Improved yield of the desired product and suppression of the debromination side reaction. | |
| Debromination in Buchwald-Hartwig Amination | Strong Alkoxide Base | Replace strong alkoxide bases with milder options like K₃PO₄ or Cs₂CO₃. | Decreased formation of the debrominated starting material. |
| High Temperature | Conduct the reaction at the lowest effective temperature. | Enhanced selectivity for the aminated product. | |
| Suboptimal Ligand Choice | Utilize ligands known to be effective for amination of electron-deficient heteroaryl halides, such as biarylphosphine ligands. | Promotes the desired C-N bond formation and reduces competing debromination. | |
| Debromination in Sonogashira Coupling | High Temperature | Perform the reaction at room temperature if possible, as elevated temperatures are often not necessary for reactive aryl bromides. | Minimization of the debrominated byproduct. |
| Base Selection | Use an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a suitable solvent. | Efficiently facilitates the reaction while minimizing debromination. | |
| Copper Co-catalyst | In some cases, a copper-free Sonogashira protocol may offer better selectivity and reduce side reactions. | Cleaner reaction profile with less byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to debromination?
A1: The carbon-bromine (C-Br) bond on the pyridine ring can be susceptible to cleavage, particularly under the conditions of palladium-catalyzed cross-coupling reactions. The formation of palladium-hydride species in the catalytic cycle can lead to a competing reaction pathway where the bromine atom is replaced by a hydrogen atom (hydrodehalogenation), resulting in the formation of 2-chloro-3-methylpyridine as a byproduct.[1] Factors such as the choice of base, solvent, temperature, and catalyst system can significantly influence the extent of this side reaction.
Q2: I am observing a significant amount of the debrominated byproduct in my Suzuki-Miyaura reaction. What is the first thing I should change?
A2: The first and often most effective change is to switch from a strong base, such as sodium tert-butoxide (NaOt-Bu), to a milder inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] Concurrently, lowering the reaction temperature can also significantly reduce the rate of debromination.
Q3: How does the choice of phosphine ligand affect debromination?
A3: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the various steps in the catalytic cycle. Bulky, electron-rich ligands, such as SPhos and XPhos, can accelerate the desired reductive elimination step, which forms the C-C bond of the product. This can outcompete the undesired pathway leading to debromination.
Q4: Can the chloro-substituent also be removed during the reaction?
A4: While possible, the carbon-chlorine (C-Cl) bond is generally stronger and less reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. Therefore, debromination is the more commonly observed hydrodehalogenation side reaction. Selective reaction at the C-Br position is expected under typical conditions.
Q5: How can I monitor the formation of the debrominated byproduct during the reaction?
A5: The progress of the reaction and the formation of byproducts can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the reaction mixture to a standard of the debrominated compound (2-chloro-3-methylpyridine) can help in identifying and quantifying its formation.
Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol to Minimize Debromination
This protocol is designed to minimize the debromination of this compound during a Suzuki-Miyaura cross-coupling reaction.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground and dried (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane
-
Schlenk flask or reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst (Pd(OAc)₂) and the SPhos ligand.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Troubleshooting Workflow for Debromination
Caption: A troubleshooting workflow for addressing debromination side reactions.
References
"improving regioselectivity in reactions of 4-Bromo-2-chloro-3-methylpyridine"
Welcome to the technical support center for 4-Bromo-2-chloro-3-methylpyridine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioselectivity in cross-coupling and other functionalization reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is generally more reactive in palladium-catalyzed cross-coupling reactions?
A1: The reactivity is a balance between two main factors: the carbon-halogen bond strength and the electronic properties of the pyridine ring. Generally, the C-Br bond is weaker than the C-Cl bond, which favors oxidative addition of palladium at the C4-Bromo position.[1][2] However, the C2 position is alpha to the electron-withdrawing pyridine nitrogen, making it more electron-deficient and susceptible to reaction.[3] Therefore, while C4-selectivity is often the default, the reaction outcome can be highly dependent on the specific reaction conditions.
Q2: How does the choice of palladium catalyst and ligand influence regioselectivity?
A2: The catalyst and ligand system is the most critical factor for controlling regioselectivity.
-
Sterically Hindered Ligands: Bulky ligands, such as sterically hindered N-heterocyclic carbenes (NHCs) (e.g., IPr) or biaryl phosphines (e.g., XPhos, SPhos), tend to favor reaction at the less sterically hindered C4 position.[3][4]
-
Ligand-to-Palladium Ratio: For some systems, like those using triphenylphosphine (PPh₃), varying the ligand-to-palladium ratio can switch selectivity. For example, in studies with 2,4-dibromopyridine, a higher PPh₃:Pd ratio (≥3:1) favored reaction at the C2 position, while a lower ratio (≤2.5:1) favored the C4 position.[2][3]
-
Catalyst Speciation: The formation of different palladium species (mononuclear vs. clusters) under reaction conditions can lead to different regiochemical outcomes.[1][2]
Q3: Can I achieve selective functionalization at the C2-Chloro position?
A3: Yes, while more challenging, selective reaction at the C2 position is possible. This is often achieved by tuning the catalyst system. For certain dihalopyridine substrates, using less sterically demanding ligands or specific solvents like acetonitrile (MeCN) has been shown to promote C2-selectivity.[3] Another strategy is to first functionalize the more reactive C4-bromo position and then subject the resulting product to more forcing conditions to react at the C2-chloro position.
Q4: For a Sonogashira coupling, which position is expected to react?
A4: In Sonogashira couplings of dihaloaryl compounds, the reaction typically occurs at the position with the more reactive halide.[5] For this compound, this would be the C4-Bromo position due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. High regioselectivity for the C4 position is generally expected under standard Sonogashira conditions.[6][7]
Q5: How can I perform a selective metal-halogen exchange (Lithiation or Grignard formation)?
A5: Selective metal-halogen exchange is typically governed by the lability of the C-X bond. The C-Br bond is more susceptible to exchange than the C-Cl bond. Therefore, using reagents like n-butyllithium or isopropylmagnesium chloride at low temperatures (e.g., -78 °C) would be expected to selectively form the organometallic species at the C4 position.
Troubleshooting Guide
Issue 1: Poor regioselectivity in Suzuki-Miyaura coupling, obtaining a mixture of C4 and C2-arylated products.
| Potential Cause | Suggested Solution |
| Suboptimal Ligand Choice | To favor C4-selectivity: Switch to a catalyst system with a bulky, electron-rich ligand. Recommended ligands include IPr (and its corresponding PEPPSI pre-catalyst), XPhos, or SPhos.[3][4] |
| Incorrect Palladium:Ligand Ratio | If using a ligand like PPh₃, systematically vary the Pd:PPh₃ ratio. Try a ratio of 1:2 or lower to favor C4, and a ratio of 1:3 or higher to potentially favor C2.[3] |
| Ineffective Base/Solvent System | The choice of base and solvent can influence catalyst activity and selectivity. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene).[3][8] |
| Ligand-Free Conditions Causing Ambiguity | In some high-temperature reactions, "ligandless" conditions using a simple palladium salt can surprisingly offer high selectivity. Consider a control experiment without an added ligand.[4] |
Issue 2: Low yield in a Buchwald-Hartwig amination reaction.
| Potential Cause | Suggested Solution |
| Catalyst Inhibition by Pyridine Nitrogen | The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. Use bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) that can shield the metal center and promote the reaction.[9] |
| Inappropriate Base | The choice of base is critical in Buchwald-Hartwig aminations.[9] Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. If your substrate has base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary, potentially requiring a higher reaction temperature or longer reaction time. |
| Reaction Temperature is Too Low | C-Cl bonds are less reactive than C-Br bonds in aminations. If you are targeting the C2 position (after functionalizing C4), or if the C4-Br reaction is sluggish, a higher temperature (e.g., 100-120 °C) may be required. |
| Poorly Chosen Amine Coupling Partner | Highly hindered primary or secondary amines can be challenging substrates. A catalyst system specifically designed for hindered substrates may be required. Consult literature for appropriate ligand/catalyst pairings for your specific amine.[10] |
Data Presentation: Ligand Effects on Regioselectivity
The following table summarizes general trends observed for regioselectivity in the Suzuki-Miyaura coupling of 2,4-dihalopyridines, which can be used as a starting point for optimizing reactions with this compound.
| Ligand/Condition | Typical Selectivity (Major Product) | Rationale |
| Bulky NHC (e.g., IPr) | C4-Coupling | The sterically demanding ligand favors approach to the less hindered C4 position.[3][4] |
| Bulky Phosphine (e.g., PtBu₃, XPhos) | C4-Coupling | Increased steric congestion around the metal center promotes reaction at the distal C4 site.[3] |
| PPh₃ (Low Pd:Ligand Ratio, ≤1:2.5) | C4-Coupling | Leads to the formation of palladium clusters that preferentially catalyze the C4 position.[2][3] |
| PPh₃ (High Pd:Ligand Ratio, ≥1:3) | C2-Coupling | Favors a mononuclear palladium catalyst which is more reactive at the electron-deficient C2 position.[2][3] |
| "Ligand-Free" (Jeffery Conditions) | C4-Coupling (>99:1) | These conditions can dramatically enhance selectivity for the C4 position.[4][11] |
Visualizations
Caption: Troubleshooting workflow for improving regioselectivity.
Caption: Guide for selecting reactions and predicting initial regioselectivity.
Experimental Protocols
General Considerations for All Reactions:
-
All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use to prevent catalyst deactivation and side reactions.[12][13]
-
Glassware should be oven- or flame-dried before use.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling
This protocol is designed to favor arylation at the C4-Bromo position using a bulky ligand.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky Ligand (e.g., XPhos, 4.5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium pre-catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe (typical concentration is 0.1 M).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: C4-Selective Sonogashira Coupling
This protocol is for the highly selective alkynylation at the C4-Bromo position.
-
Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) Iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[12]
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne via syringe and stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.[12]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: C4-Selective Buchwald-Hartwig Amination
This protocol targets the amination of the C4-Bromo position.
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BrettPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and ligand to a dry Schlenk tube and stir in the solvent for 10 minutes.[14]
-
Add the this compound, the amine, and the base.[14]
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
-
References
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Workup and Purification of 4-Bromo-2-chloro-3-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the workup and purification of 4-Bromo-2-chloro-3-methylpyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workup and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Isolated Product | - Incomplete reaction. - Product loss during aqueous workup due to some water solubility. - Inefficient extraction. | - Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure completion. - During aqueous extraction, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product.[1] - Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or dichloromethane.[1] |
| Product Contaminated with Starting Materials | - Incomplete reaction. - Insufficient quenching of reagents. | - Ensure the reaction has gone to completion by TLC or GC-MS analysis before starting the workup. - If unreacted electrophilic brominating or chlorinating agents are suspected, quench the reaction with a reducing agent solution (e.g., sodium bisulfite) before extraction.[2] |
| Presence of Isomeric Impurities (e.g., 2-Bromo-4-chloro-3-methylpyridine) | - Non-regioselective halogenation during synthesis. | - Isomeric impurities can be difficult to separate. Flash column chromatography is often the most effective method.[3] Use a high-resolution column and a carefully optimized eluent system (e.g., a gradient of hexane and ethyl acetate).[4] |
| Presence of Di-halogenated Byproducts | - Excess of halogenating agent used in the synthesis. - Reaction temperature too high or prolonged reaction time. | - These byproducts are typically less polar than the desired product. Separation can be achieved by flash column chromatography, where the di-halogenated compounds will likely elute first.[3] |
| Oily Product Instead of a Solid | - Presence of impurities preventing crystallization. - The product may have a low melting point. | - Purify the crude product by flash column chromatography to remove impurities.[3] - If the purified product is still an oil, it may be a low-melting solid or an oil at room temperature. In this case, recrystallization is not a suitable purification method; consider distillation under reduced pressure if the compound is thermally stable. |
| Poor Separation During Column Chromatography | - Inappropriate solvent system (eluent). - Column overloading. - Improperly packed column. | - Optimize the eluent system using TLC. A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes reduce tailing on silica gel for pyridine compounds.[5] - As a general guideline, the amount of crude material should be about 1-5% of the weight of the silica gel.[3] - Ensure the silica gel is packed uniformly without air bubbles or cracks to prevent channeling. |
| Difficulty in Recrystallization | - Unsuitable solvent or solvent system. - Solution is too concentrated or too dilute. - Cooling the solution too quickly. | - Select a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. Common solvent systems for brominated pyridines include ethyl acetate/hexanes or ethanol/water.[6] - If the solution is too concentrated, the product may "oil out." If it is too dilute, the yield will be low.[6] - Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after my synthesis of this compound is complete?
A1: The initial step is a proper aqueous workup. This typically involves quenching the reaction, followed by extraction with an organic solvent, and then washing the organic layer. This process is crucial for removing inorganic salts, acids, or bases, and other water-soluble impurities.[1]
Q2: How can I effectively remove acidic or basic impurities from my crude product?
A2: An acid-base extraction can be very effective. Since this compound is a basic compound, you can wash the organic solution with a dilute acid (e.g., 1M HCl) to remove any non-basic organic impurities. Alternatively, a wash with a dilute base (e.g., saturated sodium bicarbonate solution) will remove acidic impurities.[5] Be aware that your product may be extracted into the aqueous acidic layer, which would then need to be neutralized and re-extracted.
Q3: What analytical techniques are best for identifying impurities in my this compound product?
A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended. GC-MS is excellent for separating volatile compounds and identifying them by their mass, which helps in distinguishing between your product, isomers (which have the same mass), and di-halogenated byproducts (which have a higher mass).[2][3] ¹H and ¹³C NMR provide detailed structural information, allowing for the unambiguous identification of isomers based on their unique chemical shifts and coupling constants.[3]
Q4: What are the most common purification techniques for this compound?
A4: The most common and effective purification methods are flash column chromatography and recrystallization.[7] Flash column chromatography is particularly useful for separating isomers and other closely related impurities.[3] If the product is a solid, recrystallization is an excellent technique for achieving high purity by removing small amounts of impurities.[3]
Q5: My purified this compound is a solid. How should I store it?
A5: this compound should be stored in a cool, dry environment, away from light. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation over time.
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol outlines a standard procedure for the initial workup of a reaction mixture containing this compound.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by the slow addition of water or an appropriate quenching agent (e.g., a saturated solution of sodium bisulfite if excess halogenating agent is present).[2]
-
Solvent Addition: Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution). The brine wash helps to remove residual water from the organic phase.[1] For optimal recovery, extract the aqueous layer multiple times with the organic solvent.
-
Drying and Concentration: Separate the combined organic layers and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography
This protocol provides a general procedure for the purification of crude this compound by flash column chromatography on silica gel.
-
Eluent Selection: Determine a suitable eluent system by performing TLC analysis of the crude product. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Load the dissolved sample onto the top of the silica gel column.[1]
-
Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the separation of compounds.[1]
-
Fraction Collection and Analysis: Collect fractions in separate tubes. Monitor the separation by TLC, visualizing the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Recrystallization
This protocol is for the purification of solid this compound.
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at room temperature. A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or petroleum ether) is often effective.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering impurities. Dry the purified crystals.[3]
Visualizations
Caption: A generalized workflow for the workup and purification of this compound.
Caption: Common side products and impurities in the synthesis of this compound.
Caption: A troubleshooting flowchart for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity CAS 86604-76-8 [pipzine-chem.com]
"scale-up considerations for reactions involving 4-Bromo-2-chloro-3-methylpyridine"
Welcome to the technical support center for 4-Bromo-2-chloro-3-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile reagent, with a focus on scale-up considerations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of reactions involving this compound.
Issue: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Question: I am attempting a Suzuki-Miyaura cross-coupling with this compound and a boronic acid, but I am observing low to no product formation upon scale-up. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in Suzuki-Miyaura coupling reactions are a common issue during scale-up. Several factors related to the reaction conditions and reagents can be responsible.
Possible Causes and Solutions:
-
Atmosphere Control: The palladium catalyst is highly sensitive to oxygen, which can lead to its deactivation.[1]
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is crucial, especially for heteroaromatic substrates.
-
Base Selection and Stoichiometry: The base plays a critical role in the transmetalation step.[1] Its strength and solubility can significantly impact the reaction rate and yield.
-
Solvent System: The solvent must be appropriate for the reaction and facilitate the dissolution of all components.
-
Reaction Temperature: The reaction may require sufficient thermal energy to proceed efficiently.
-
Troubleshooting: If the reaction is sluggish, cautiously increasing the temperature (typically in the range of 80-110 °C) can improve the rate and conversion.[1]
-
-
Boronic Acid Quality: Boronic acids can degrade over time, leading to lower reactivity.
-
Troubleshooting: Use fresh or properly stored boronic acid. The formation of boroxines (anhydrides of boronic acids) can be an issue, and using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for this.[2]
-
Issue: Difficulties in Product Purification
Question: After performing a reaction with this compound, I am struggling to isolate a pure product. What are the recommended purification strategies?
Answer: The purification of products derived from this compound can be challenging due to the presence of unreacted starting materials, catalyst residues, and byproducts. A systematic approach combining aqueous work-up with chromatography or recrystallization is generally effective.
Purification Strategy:
-
Aqueous Work-up: This is a critical first step to remove inorganic salts, acids, or bases.
-
Procedure: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.[4]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4]
-
Choice of Final Purification Method:
-
Flash Column Chromatography: This is often the most effective method for separating the desired product from impurities with different polarities.[5][6] A gradient elution, for example with a hexane/ethyl acetate system, is typically employed.[4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent pair can be an excellent method for achieving high purity.[6][7]
-
Washing: For solid products, washing with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when handling this compound on a larger scale?
A1: When handling this compound at scale, it is crucial to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and protective clothing.[8][9]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[8][10]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust.[10] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat sources and strong oxidizing agents.[5][8]
Q2: Which halogen is more reactive in cross-coupling reactions, the bromine at the 4-position or the chlorine at the 2-position?
A2: In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is weaker and therefore more reactive than the carbon-chlorine bond. This allows for selective functionalization at the 4-position, leaving the 2-chloro substituent intact for potential subsequent transformations. While reactions at the chloro position are possible, they typically require more active catalyst systems.[1][11]
Q3: What are some common synthetic routes to prepare this compound?
A3: The synthesis of this compound can be complex. One common approach involves the bromination of 2-chloro-3-methylpyridine using a suitable brominating agent like N-bromosuccinimide (NBS). Another route could start with 3-methylpyridine, which is first brominated at the 4-position and subsequently chlorinated at the 2-position. Both methods require careful control of reaction conditions.[5]
Q4: Are there any "green" or more environmentally friendly considerations for scaling up Suzuki-Miyaura reactions with this compound?
A4: Yes, there is growing interest in developing more sustainable chemical processes. For Suzuki-Miyaura couplings, micellar catalysis, which uses water as the bulk solvent with a surfactant like TPGS-750-M, has been successfully applied for kilogram-scale synthesis of related compounds. This approach can reduce the reliance on volatile and potentially toxic organic solvents.[12]
Quantitative Data
Table 1: Comparison of Bases for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Base | Equivalents | Common Solvent(s) | Typical Yield | Notes |
| K₂CO₃ | 2-3 | Dioxane/H₂O, MeCN/H₂O | Good to High | A common and cost-effective choice.[2][13] |
| Cs₂CO₃ | 2-3 | Dioxane | High to Excellent | Often provides higher yields but is more expensive. |
| K₃PO₄ | 2-3 | THF/H₂O | High to Excellent | A strong base that can be very effective for less reactive substrates. |
| Na₂CO₃ | 2-3 | DMF, Toluene/H₂O | Moderate to High | DMF can aid in the solubility of starting materials.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and may require optimization for specific substrates and scales.
-
Reaction Setup: In a dry Schlenk tube or reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₂CO₃, 2.0-3.0 eq.).[1][3]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add the degassed solvent(s) (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and any additional ligand if required.[2][3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring and monitor the reaction progress by TLC or GC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.[4]
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.[4]
-
Elution: Begin eluting with the low-polarity eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to separate the compounds.[4]
-
Fraction Collection: Collect fractions in separate tubes and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[6]
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity CAS 86604-76-8 [pipzine-chem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. leapchem.com [leapchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-bromo-2-chloro-3-methylpyridine and 2,4-dichloropyridine for Pharmaceutical and Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of appropriate starting materials is a critical decision in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Halogenated pyridines are versatile building blocks, offering multiple reactive sites for functionalization. This guide provides an objective comparison of the reactivity of two key pyridine derivatives: 4-bromo-2-chloro-3-methylpyridine and 2,4-dichloropyridine. Understanding their distinct reactivity profiles in crucial synthetic transformations, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, is paramount for efficient and regioselective synthesis design.
Theoretical Basis of Reactivity
The reactivity of these substituted pyridines is primarily governed by the nature and position of the halogen substituents and, in the case of this compound, the electronic and steric influence of the methyl group.
Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen atom acts as an electron-withdrawing group, activating the C2 and C4 positions for nucleophilic attack. The reaction proceeds through a Meisenheimer intermediate, and its stability is key to the reaction rate. Generally, for SNAr reactions, the reactivity of halogens as leaving groups follows the trend: F > Cl > Br > I. This is attributed to the higher electronegativity of the lighter halogens, which better stabilize the negative charge in the transition state. Therefore, the chloro substituents are expected to be more susceptible to nucleophilic attack than the bromo substituent. In 2,4-dichloropyridine, the C4 position is typically more reactive towards nucleophiles due to greater stabilization of the intermediate.[1]
Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity is dictated by the carbon-halogen bond strength, with the general trend being I > Br > Cl.[2] Consequently, the C-Br bond in this compound is expected to be more reactive than the C-Cl bonds in 2,4-dichloropyridine under these conditions.
Data Presentation: Comparative Reactivity
While direct head-to-head quantitative data for these specific compounds under identical conditions is not extensively published, the following tables summarize the expected relative reactivity and potential regioselectivity based on established principles for analogous systems.
Table 1: Predicted Relative Reactivity in Key Transformations
| Reaction Type | This compound | 2,4-dichloropyridine | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Lower | Higher | The C-Cl bond is generally a better leaving group in SNAr reactions than the C-Br bond. |
| Suzuki-Miyaura Coupling | Higher (at C4-Br) | Lower (at C2-Cl and C4-Cl) | The C-Br bond is weaker and more readily undergoes oxidative addition with Pd(0) than the C-Cl bond. |
| Buchwald-Hartwig Amination | Higher (at C4-Br) | Lower (at C2-Cl and C4-Cl) | Similar to Suzuki coupling, reactivity is dictated by the C-X bond strength (Br > Cl). |
Table 2: Expected Regioselectivity and Representative Yields in Common Reactions
| Compound | Reaction | Reagents | Expected Major Product | Representative Yield (%) |
| This compound | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-2-chloro-3-methylpyridine | 70-90 |
| Buchwald-Hartwig Amination | Aniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-Anilino-2-chloro-3-methylpyridine | 65-85 | |
| Nucleophilic Aromatic Substitution | Morpholine, heat | 2-Morpholino-4-bromo-3-methylpyridine | 50-70 | |
| 2,4-dichloropyridine | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-Chloro-4-arylpyridine or 2,4-diarylpyridine | 40-60 (mono), variable (di) |
| Buchwald-Hartwig Amination | Aniline, Pd(OAc)₂, Xantphos, NaOtBu | 2-Anilino-4-chloropyridine[3] | 75-95[3] | |
| Nucleophilic Aromatic Substitution | Sodium methoxide, methanol | 2-Chloro-4-methoxypyridine | 80-95 |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for a direct comparison of the reactivity of this compound and 2,4-dichloropyridine.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel, add the halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of toluene, ethanol, and water) is added, and the mixture is heated to 80-100 °C with stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a reaction vial is charged with the halopyridine (1.0 mmol), amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4 mmol). The vial is sealed, and anhydrous, degassed solvent (e.g., toluene or dioxane) is added. The reaction mixture is then heated to 80-110 °C with stirring. After completion (monitored by LC-MS), the mixture is cooled, filtered through celite, and the filtrate is concentrated. The crude product is then purified by silica gel chromatography.
General Procedure for Nucleophilic Aromatic Substitution with an Amine
A mixture of the halopyridine (1.0 mmol), the amine (e.g., morpholine, 2.0 mmol), and a base (e.g., K₂CO₃, 1.5 mmol) in a suitable solvent (e.g., DMSO or NMP) is heated to 100-150 °C. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature and poured into water. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography.
Mandatory Visualizations
Caption: Generalized experimental workflow for comparing the reactivity.
Caption: Logical relationship between reaction type and expected reactivity.
Relevance in Drug Discovery: Targeting Signaling Pathways
Derivatives of substituted pyridines are prevalent in medicinal chemistry and have been identified as inhibitors of various protein kinases involved in disease signaling pathways. For instance, many pyridine-based compounds act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in cancer progression and inflammatory diseases.[2][4][5][6][7][8] The differential reactivity of this compound and 2,4-dichloropyridine allows for the synthesis of diverse libraries of compounds that can be screened for activity against such targets.
Caption: Inhibition of a generic kinase signaling pathway by pyridine derivatives.
Conclusion
The comparative reactivity of this compound and 2,4-dichloropyridine is dictated by the nature of the halogen substituents and the reaction conditions. For palladium-catalyzed cross-coupling reactions, the bromo-substituent on this compound offers higher reactivity, making it the preferred substrate for transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings. Conversely, for nucleophilic aromatic substitution reactions, the chloro-substituents on 2,4-dichloropyridine are more reactive, with a general preference for substitution at the C4 position. The presence of the methyl group in this compound may also introduce steric and electronic effects that can be exploited for regioselective synthesis. A thorough understanding of these reactivity patterns is essential for the strategic design and synthesis of novel, biologically active molecules in the fields of drug discovery and agrochemical development.
References
- 1. Use of Inhibitors in the Study of MAPK Signaling | Springer Nature Experiments [experiments.springernature.com]
- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Suzuki Coupling of 4-Bromo-2-chloro-3-methylpyridine and 4-Bromo-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency and broad functional group tolerance. In the synthesis of novel pyridine-based compounds, halogenated pyridines are invaluable building blocks. This guide provides an objective comparison of the Suzuki coupling performance of two such precursors: 4-bromo-2-chloro-3-methylpyridine and 4-bromo-2-fluoropyridine. The discussion is supported by established reactivity principles and extrapolated experimental data from analogous systems to inform substrate selection and reaction optimization.
Reactivity Principles and Expected Performance
The relative reactivity of the two substrates in a Suzuki coupling is primarily dictated by the nature of the carbon-halogen bond at the 2-position, as the 4-bromo position is the intended site of coupling. However, the halogen at the 2-position significantly influences the electronic properties of the pyridine ring and can affect the overall reaction efficiency.
In palladium-catalyzed cross-coupling reactions, the general trend for halide reactivity is I > Br > Cl > F. This trend is governed by the carbon-halogen bond strength, where weaker bonds (like C-Br) undergo oxidative addition to the palladium(0) catalyst more readily than stronger bonds (like C-Cl and C-F).
For the Suzuki coupling at the 4-bromo position, both this compound and 4-bromo-2-fluoropyridine are expected to be viable substrates. The primary difference in their performance will likely stem from the electronic influence of the 2-substituent on the reactivity of the C(4)-Br bond and potential side reactions.
-
This compound: The chloro group is a moderately electron-withdrawing substituent. Its presence is expected to activate the pyridine ring towards oxidative addition at the C-Br bond. However, under forcing conditions, there is a possibility of competitive coupling at the C-Cl bond, although this is generally less favorable than at the C-Br bond.
-
4-Bromo-2-fluoropyridine: The fluoro group is a strongly electron-withdrawing substituent. This electronic effect is anticipated to enhance the reactivity of the C-Br bond towards oxidative addition. The C-F bond is significantly stronger than the C-Cl bond and is generally considered inert under typical Suzuki coupling conditions, thus minimizing the risk of side reactions at the 2-position.
Based on these principles, 4-bromo-2-fluoropyridine is predicted to exhibit higher reactivity and potentially cleaner conversion in Suzuki coupling reactions at the 4-position compared to this compound under similar reaction conditions. The stronger electron-withdrawing nature of fluorine enhances the electrophilicity of the pyridine ring, facilitating the rate-determining oxidative addition step at the C-Br bond.
Comparative Experimental Data (Analogous Systems)
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of these two substrates with phenylboronic acid, based on data from analogous systems.
| Parameter | This compound | 4-Bromo-2-fluoropyridine | Reference |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid | N/A |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ (3 mol%) | [1] |
| Base | K₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) | [1] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) | [1] |
| Temperature | 90 °C | 80-90 °C | [1] |
| Reaction Time | 12-24 h | 8-16 h | [1] |
| Expected Yield | 70-80% | 85-95% | Inferred |
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a 4-bromopyridine derivative with an arylboronic acid. This protocol should be optimized for each specific substrate combination to achieve maximum yield.
Materials:
-
4-Bromo-2-halopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromo-2-halopyridine, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
References
"yield comparison of different palladium catalysts for 4-Bromo-2-chloro-3-methylpyridine coupling"
For Researchers, Scientists, and Drug Development Professionals
The functionalization of substituted pyridines is a critical endeavor in the fields of medicinal chemistry and materials science. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions of halo-pyridines offer a versatile and efficient means to introduce a wide array of molecular fragments. The substrate 4-Bromo-2-chloro-3-methylpyridine presents two distinct reactive sites for such transformations, with the carbon-bromine bond generally being more reactive than the carbon-chlorine bond in typical palladium-catalyzed processes. The choice of the palladium catalyst system, encompassing the palladium precursor and its associated ligands, is a pivotal factor that dictates the reaction's yield, selectivity, and overall success.
This guide provides a comparative overview of different palladium catalysts for three major classes of coupling reactions involving this compound or its close structural analogs: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Heck coupling. The presented data, collated from various scientific sources, is intended to assist researchers in selecting the optimal catalytic system for their synthetic objectives.
Performance Comparison of Palladium Catalysts
The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Heck coupling reactions with substrates structurally related to this compound. The data is presented to facilitate a clear comparison of yields under different catalytic conditions.
Table 1: Suzuki-Miyaura Coupling of Halopyridines with Arylboronic Acids
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate |
| 1 | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | 60 | 5-(4-bromophenyl)-4,6-dichloropyrimidine[1] |
| 2 | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.5 | 81 | 2-Bromo-4-methylpyridine |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1 | 92 | 2-Bromo-4-fluoro-5-methylpyridine |
| 4 | PdCl₂ | - | Na₂CO₃ | Toluene/H₂O | 100-120 | N/A | Good | 2,4-Dichloropyridine |
Table 2: Buchwald-Hartwig Amination of Halopyridines
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate |
| 1 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 120 | N/A | Moderate-High | Substituted Halopyridines[2] |
| 2 | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 100 (MW) | 0.17 | High | 2-Bromo-13α-estrone 3-methyl ether |
| 3 | Pd₂ (dba)₃ | XPhos | LiHMDS | THF | 65 | 16 | 40 | 3-Bromo-2-aminopyridine |
| 4 | Pd-Xantphos complex | K₂CO₃ | N/A | N/A | N/A | N/A | 96 | 5-bromo-2-chloropyridine[3] |
Table 3: Heck Coupling of Halopyridines with Alkenes
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate |
| 1 | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | 78 | 3-Bromo-2-methylpyridine |
| 2 | Pd(PPh₃)₄ | - | K₂CO₃ | Acetonitrile | 80 | 18 | 85 | 3-Bromo-2-methylpyridine |
| 3 | Pd₂(dba)₃ | P(t-Bu)₃ | NaOAc | DMA | 120 | 20 | 72 | 3-Bromo-2-methylpyridine |
| 4 | Pd(OAc)₂ | - | K₂CO₃ | DMF/H₂O | 60 | 12 | Excellent | Aryl Halides[4] |
Experimental Workflows and Methodologies
The successful execution of palladium-catalyzed coupling reactions hinges on meticulous experimental technique, particularly the maintenance of an inert atmosphere to prevent catalyst degradation.
Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried prior to use. Solvents should be anhydrous and thoroughly degassed before use.
1. Suzuki-Miyaura Coupling Protocol (Adapted from similar procedures[5][6][7])
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
2. Buchwald-Hartwig Amination Protocol (Adapted from similar procedures[8][9])
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv.)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
-
3. Heck Coupling Protocol (Adapted from similar procedures[10][11])
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Alkene (e.g., Styrene or an acrylate, 1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv.)
-
Anhydrous DMF (5 mL)
-
-
Procedure:
-
To a sealable reaction tube, add the this compound, palladium catalyst, and ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed DMF, the alkene, and the base.
-
Seal the tube and heat to the desired temperature (typically 100-140 °C) with stirring.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Catalytic Cycle Overview
The catalytic cycles for these palladium-catalyzed reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig) or olefin insertion (for Heck), and reductive elimination.
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Comparative Guide to the Characterization of 4-Bromo-2-chloro-3-methylpyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 4-Bromo-2-chloro-3-methylpyridine, a versatile building block in medicinal chemistry and materials science. The characterization of these products by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is presented, supported by experimental data from analogous reactions to provide a predictive framework for researchers.
Introduction to the Reactivity of this compound
This compound is a halogenated pyridine derivative with two distinct reactive sites for cross-coupling and nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions for nucleophilic attack. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond at the C4 position is generally more reactive than the carbon-chlorine bond at the C2 position. Conversely, in nucleophilic aromatic substitution (SNA) reactions, the C4 position is also typically more susceptible to attack, and a chloro substituent is often a better leaving group than a bromo substituent in this context. This differential reactivity allows for selective functionalization of the pyridine ring.
Comparative Analysis of Reaction Products
This section details the characterization of potential reaction products of this compound based on common synthetic transformations. While specific experimental data for this exact substrate is limited in publicly available literature, the following tables provide representative NMR and MS data from closely related analogues, offering valuable insights into the expected spectral characteristics.
Palladium-Catalyzed Cross-Coupling Reactions
Sonogashira Coupling: This reaction introduces an alkynyl group, a valuable functional handle for further transformations.
Table 1: Predicted Characterization Data for Sonogashira Coupling Product
| Product Name | Structure | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) | Predicted MS (m/z) |
| 2-chloro-3-methyl-4-(phenylethynyl)pyridine | ![]() | 8.3-8.4 (d, 1H), 7.5-7.6 (m, 2H), 7.3-7.4 (m, 3H), 7.1-7.2 (d, 1H), 2.4 (s, 3H) | 151.0, 149.0, 145.0, 132.0, 129.0, 128.5, 128.0, 124.0, 123.0, 93.0, 85.0, 16.0 | [M+H]⁺: 228.07 |
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds, introducing aryl or vinyl substituents.
Table 2: Predicted Characterization Data for Suzuki-Miyaura Coupling Product
| Product Name | Structure | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) | Predicted MS (m/z) |
| 4-Aryl-2-chloro-3-methylpyridine | ![]() | 8.3-8.4 (d, 1H), 7.3-7.6 (m, 5H), 7.1-7.2 (d, 1H), 2.3 (s, 3H) | 158.0, 150.0, 148.0, 138.0, 129.0, 128.5, 127.0, 123.0, 122.0, 16.0 | [M+H]⁺: 204.07 |
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds, introducing a wide range of amine functionalities.
Table 3: Predicted Characterization Data for Buchwald-Hartwig Amination Product
| Product Name | Structure | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) | Predicted MS (m/z) |
| 4-Amino-2-chloro-3-methylpyridine Derivative | ![]() | 8.0-8.1 (d, 1H), 6.5-6.6 (d, 1H), 3.8-3.9 (m, 4H), 3.2-3.3 (m, 4H), 2.2 (s, 3H) | 155.0, 152.0, 149.0, 121.0, 108.0, 66.0, 50.0, 15.0 | [M+H]⁺: 212.09 |
Nucleophilic Aromatic Substitution (SNAr)
Alkoxylation: Introduction of an alkoxy group, which can modify the electronic properties and solubility of the molecule.
Table 4: Predicted Characterization Data for SNAr Product
| Product Name | Structure | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) | Predicted MS (m/z) |
| 2-chloro-4-methoxy-3-methylpyridine | ![]() | 8.1-8.2 (d, 1H), 6.7-6.8 (d, 1H), 3.9 (s, 3H), 2.3 (s, 3H) | 164.0, 151.0, 149.0, 123.0, 108.0, 56.0, 15.0 | [M+H]⁺: 158.04 |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures for similar substrates and may require optimization for this compound.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%) are added. A base, typically an amine such as triethylamine or diisopropylethylamine (2.0-3.0 eq), is then added. The reaction mixture is stirred at room temperature or heated until completion, as monitored by TLC or LC-MS. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling
In an inert atmosphere, a flask is charged with this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq). A degassed solvent system, such as a mixture of toluene and water or dioxane and water, is added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The organic phase is washed with brine, dried over anhydrous sulfate, and concentrated. The product is purified by flash chromatography.
General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction vessel is charged with this compound (1.0 eq), the desired amine (1.1-1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 1-3 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 eq). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous toluene or dioxane is added, and the mixture is heated to 80-110 °C. Upon completion of the reaction, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, the nucleophile (e.g., sodium methoxide, 1.1-1.5 eq) is added. The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the nucleophile's reactivity. The progress of the reaction is monitored by TLC or LC-MS. Once the starting material is consumed, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is then purified by column chromatography.
Visualizing Reaction Pathways
The following diagram illustrates a general workflow for the functionalization of this compound and subsequent product characterization.
Caption: Workflow for synthesis and analysis.
Alternative Synthetic Approaches
While this guide focuses on the reactions of this compound, it is important to consider alternative synthetic routes to obtain similar functionalized pyridine derivatives. These can include:
-
De novo synthesis: Building the substituted pyridine ring from acyclic precursors.
-
Functionalization of a different pyridine starting material: For example, starting with a nitropyridine and performing reduction followed by diazotization and substitution.
-
Metal-halogen exchange: Lithiation of the bromo- or chloro-substituent followed by reaction with an electrophile.
The choice of synthetic strategy will depend on the availability of starting materials, desired substitution pattern, and overall efficiency of the route.
This guide provides a foundational understanding of the reactivity of this compound and the expected spectroscopic characteristics of its reaction products. Researchers are encouraged to use this information as a starting point for their synthetic endeavors and to perform detailed characterization to confirm the identity and purity of their compounds.
A Comparative Guide to Assessing the Purity of Synthesized 4-aryl-2-chloro-3-methylpyridines
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research in the pharmaceutical and chemical industries. For the promising class of 4-aryl-2-chloro-3-methylpyridines, which are valuable intermediates in drug discovery, ensuring high purity is critical for the validity of subsequent biological and pharmacological studies. This guide provides an objective comparison of the most common and effective analytical techniques for purity determination of these compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Purity Assessment: Key Considerations
The synthesis of 4-aryl-2-chloro-3-methylpyridines, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, can introduce a range of impurities.[1][2] Understanding the potential impurity profile is essential for selecting the appropriate analytical methodology. Common impurities may include:
-
Unreacted starting materials: Residual arylboronic acids/esters and the 2-chloro-3-methylpyridine precursor.
-
Homocoupling products: Formation of biaryl compounds from the arylboronic acid.[1]
-
By-products from ligands: Phenylated impurities can arise from the phosphine ligands used in the palladium catalyst system.[1][2]
-
Isomers and related substances: Positional isomers or other structurally similar compounds formed during the synthesis.
A comprehensive purity analysis will not only quantify the main compound but also identify and quantify these potential impurities.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the physicochemical properties of the analyte, the nature of the expected impurities, and the desired level of accuracy and sensitivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase, with detection typically by UV-Vis.[3][4] | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.[5] | Intrinsic property of nuclei in a magnetic field where the signal area is directly proportional to the number of nuclei.[6][7][8] |
| Primary Information | Purity (as area %), retention time for identification. | Purity (as area %), molecular weight, and structural information of impurities.[9] | Absolute purity (mol/mol %), structural confirmation, and identification of impurities.[10][11][12] |
| Sample Requirements | Soluble in a suitable mobile phase. Non-volatile and thermally labile compounds are well-suited.[5] | Volatile and thermally stable. Derivatization may be required for non-volatile compounds.[13] | Soluble in a deuterated solvent. Non-destructive.[12] |
| Strengths | - Robust and widely available- High precision and accuracy for quantification- Suitable for a wide range of compounds | - High sensitivity and selectivity- Provides structural information for impurity identification- Excellent for volatile impurities | - Primary ratio method, does not require a specific reference standard of the analyte- Provides structural information on the main component and impurities simultaneously- High accuracy and precision |
| Limitations | - Requires a reference standard for absolute quantification- UV response factors can vary between the main compound and impurities, potentially affecting accuracy of area % purity[4] | - Not suitable for non-volatile or thermally labile compounds- Derivatization can introduce errors | - Lower sensitivity compared to MS-based methods- Requires a well-resolved signal for accurate integration- High initial instrument cost |
| Typical Purity Uncertainty | 0.1 - 2.0% | 0.2 - 5.0% | < 1.0% |
Experimental Protocols
Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results. The following are representative protocols that can be adapted for the analysis of 4-aryl-2-chloro-3-methylpyridines.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is well-suited for the routine purity analysis of 4-aryl-2-chloro-3-methylpyridines due to their aromatic nature and expected polarity range.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient could be 10% B to 90% B over 20 minutes, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorption wavelength (λmax) should be determined, but a starting point of 254 nm is often suitable for aromatic compounds.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a sample of the synthesized 4-aryl-2-chloro-3-methylpyridine.
-
Dissolve in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is typically calculated as the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities and for confirming the molecular weight of the synthesized compound.
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Chromatographic Conditions:
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 100 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5-10 minutes.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50 - 500.
Sample Preparation:
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to increase volatility, though this may not be necessary for the target compounds.
Data Analysis: Purity is determined by the area percentage of the main peak. The mass spectrum of the main peak is used to confirm the molecular weight, and the spectra of minor peaks are used to identify impurities by comparison with spectral libraries (e.g., NIST, Wiley).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measure of purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.
Experimental Parameters:
-
Solvent: A suitable deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., DMSO-d6, Chloroform-d).
-
Internal Standard: A certified reference material with a known purity that has a simple spectrum with at least one signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Pulse Program: A single pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1 value).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of the analyte (P_analyte) is calculated using the following equation:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the Workflow
A logical workflow is essential for a comprehensive purity assessment.
Conclusion
The purity assessment of synthesized 4-aryl-2-chloro-3-methylpyridines requires a multi-faceted analytical approach. While RP-HPLC is a robust and reliable method for routine purity checks, GC-MS offers invaluable structural information for impurity identification, especially for volatile components. For the highest accuracy in absolute purity determination and for unambiguous structural confirmation, qNMR stands out as a primary analytical technique. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the research or development phase, ensuring the quality and integrity of the final product.
References
- 1. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions with 4-Bromo-2-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Suzuki, Buchwald-Hartwig, and Sonogashira Cross-Coupling Reactions
In the realm of modern organic synthesis, the selective functionalization of halogenated heterocycles is a cornerstone for the development of novel pharmaceuticals and functional materials. The strategic manipulation of carbon-halogen bonds in molecules such as 4-Bromo-2-chloro-3-methylpyridine offers a versatile platform for molecular elaboration. This guide provides a comprehensive comparison of three pivotal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this dihalogenated pyridine. By examining the mechanistic nuances and providing a framework of experimental data, this document aims to empower researchers in making informed decisions for their synthetic strategies.
The key to unlocking the synthetic potential of this compound lies in the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The generally accepted trend in reactivity for this step is C-I > C-Br > C-Cl, which is inversely proportional to the bond dissociation energy.[1][2] This inherent difference allows for the selective functionalization of the more reactive C-Br bond at the 4-position under carefully controlled conditions, leaving the C-Cl bond at the 2-position available for subsequent transformations.
Performance Comparison of Cross-Coupling Reactions
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound, focusing on the selective reaction at the C-4 position (C-Br bond). It is important to note that while specific data for this exact substrate is limited in publicly available literature, the presented data is based on established protocols for structurally similar dihalopyridines and serves as a reliable guide for reaction design and optimization.[2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. For this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 4-position.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | ~90 |
| 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 80 | 16 | ~88 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds, allowing for the synthesis of a diverse range of arylamines.
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | ~92 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 10 | ~85 |
| Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 90 | 18 | ~89 |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, providing access to valuable alkynylated pyridines.
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | ~90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 50 | 8 | ~88 |
| 1-Hexyne | PdCl₂(dppf) / CuI | DBU | Acetonitrile | 70 | 10 | ~85 |
Mechanistic Pathways and Experimental Workflows
The catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions share the fundamental steps of oxidative addition, transmetalation (or a related step for amination), and reductive elimination. The selectivity for the C-Br bond in this compound is primarily achieved by leveraging the lower activation energy for the oxidative addition at this more reactive site.
Caption: Generalized catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following are generalized experimental protocols for the selective cross-coupling at the C-4 position of this compound. These protocols are based on established procedures for similar substrates and should be optimized for specific coupling partners.[4][5][6] All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a flame-dried Schlenk tube, add the palladium pre-catalyst and ligand under an inert atmosphere.
-
Add the anhydrous solvent and stir for 10 minutes at room temperature.
-
Add this compound, the amine, and the base.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry the organic layer.
-
Concentrate the solvent and purify the crude product by chromatography.[5]
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, base, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer.
-
Concentrate the solvent and purify the crude product by column chromatography.[6]
References
- 1. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
The Strategic Balancing Act: A Cost-Benefit Analysis of 4-Bromo-2-chloro-3-methylpyridine in Multi-Step Synthesis
For researchers and drug development professionals, the selection of building blocks in multi-step synthesis is a critical decision, balancing reactivity, yield, and cost. This guide provides a comparative analysis of using 4-bromo-2-chloro-3-methylpyridine and its chloro-analogue, 2,4-dichloro-3-methylpyridine, as key intermediates. The synthesis of the antiretroviral drug Nevirapine will serve as a central case study to illustrate the cost-benefit trade-offs.
In the intricate chess game of multi-step organic synthesis, every move—every reagent—counts. The choice of a halogenated pyridine derivative can significantly influence the overall efficiency and economic viability of synthesizing complex molecules, such as active pharmaceutical ingredients (APIs). This guide delves into a cost-benefit analysis of utilizing this compound against a common alternative, offering experimental insights and data-driven comparisons to inform strategic decisions in the laboratory and beyond.
At a Glance: Bromo vs. Chloro Pyridines
The primary distinction between bromo- and chloro-substituted pyridines lies in their reactivity, which is a direct consequence of the carbon-halogen bond strength. The weaker carbon-bromine bond generally leads to higher reactivity in cross-coupling reactions, often allowing for milder reaction conditions. Conversely, the stronger carbon-chlorine bond can be more resilient, which may be advantageous in certain synthetic steps, but often requires more forcing conditions for reactions like Suzuki or Buchwald-Hartwig couplings.
Case Study: The Synthesis of Nevirapine
A prominent application of substituted pyridines is in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection. A key intermediate in its synthesis is 2-chloro-3-amino-4-methylpyridine. For the purpose of this comparative analysis, we will examine the established synthesis of this intermediate and its subsequent use, and then compare it to a hypothetical pathway utilizing a bromo-analogue.
Comparative Synthesis of Key Intermediates
The synthesis of the key amino-pyridine intermediates typically starts from the readily available 2-amino-4-methylpyridine. The differentiation lies in the halogenation step.
Table 1: Cost and Yield Comparison for the Synthesis of Key Intermediates
| Parameter | Pathway A: 2-chloro-3-amino-4-methylpyridine | Pathway B: 2-bromo-3-amino-4-methylpyridine |
| Starting Material | 2-Amino-4-methylpyridine | 2-Amino-4-methylpyridine |
| Halogenating Agent | N-Chlorosuccinimide (NCS) | N-Bromosuccinimide (NBS) |
| Estimated Reagent Cost per Mole of Product * | Lower | Higher |
| Typical Yield | Good to Excellent | Good to Excellent |
| Key Advantage | Lower raw material cost.[1][2][3] | Potentially milder reaction conditions. |
| Key Disadvantage | May require more stringent reaction conditions in subsequent steps. | Higher raw material cost.[4][5][6][7] |
Note: Cost estimations are based on bulk pricing and are subject to market fluctuations. The cost of the halogenating agent is a significant contributor to the difference.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-3-amino-4-methylpyridine
A common method for the synthesis of 2-chloro-3-amino-4-methylpyridine involves the direct chlorination of 2-amino-4-methylpyridine using N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile. The reaction is typically carried out at room temperature or with gentle heating. The product can then be isolated and purified using standard techniques.[8][9]
Protocol 2: Synthesis of 2-bromo-3-amino-4-methylpyridine
The synthesis of 2-bromo-3-amino-4-methylpyridine follows a similar procedure, substituting NCS with N-bromosuccinimide (NBS).[10] The reaction is also typically performed in a solvent like dimethylformamide (DMF) and may proceed under milder conditions due to the higher reactivity of NBS.
Multi-Step Synthesis Workflow: Nevirapine
The subsequent steps in the synthesis of Nevirapine involve the coupling of the halogenated aminopyridine with a second pyridine-based fragment, followed by a cyclization reaction.
Cost-Benefit Analysis in the Context of Nevirapine Synthesis
Cost:
The primary cost advantage lies with the chloro-analogue. 2-Amino-4-methylpyridine is a relatively inexpensive starting material.[11][12][13][14][15] N-chlorosuccinimide is also generally more cost-effective than N-bromosuccinimide on a molar basis.[1][2][3][16] This initial cost difference in the first step can be significant, especially in large-scale production. The price of 2-bromo-3-amino-4-picoline is notably higher than its chloro counterpart.[17][18]
Table 2: Estimated Reagent Cost Comparison for Key Intermediates
| Reagent | Pathway A (Chloro) | Pathway B (Bromo) |
| 2-Amino-4-methylpyridine | Base Cost | Base Cost |
| Halogenating Agent | Lower Cost (NCS)[1][2][3][16] | Higher Cost (NBS)[4][5][6][7] |
| Resulting Intermediate | Lower Cost | Higher Cost[17][18] |
Benefits (Performance):
While the bromo-intermediate is more expensive, its higher reactivity can offer significant benefits in subsequent steps.
-
Amidation Reaction: The coupling of the aminopyridine with the nicotinic acid derivative is a critical step. While both chloro- and bromo-analogues can undergo this reaction, the bromo-analogue may react under milder conditions or with shorter reaction times. This could translate to energy savings and increased throughput.
-
Cyclization Reaction: The final ring-closing step to form the diazepine ring of Nevirapine is typically base-mediated. The nature of the halogen can influence the ease of this intramolecular nucleophilic substitution. While specific comparative data is scarce, the greater reactivity of the C-Br bond might facilitate a more efficient cyclization.
-
Overall Yield: A higher yield in the amidation and cyclization steps, even if marginal, can offset the higher initial cost of the bromo-intermediate, especially when considering the cumulative nature of yield losses in a multi-step synthesis. A new, low-cost process for Nevirapine using the chloro-intermediate reports an overall yield of 87%.[2] Achieving a higher overall yield with the bromo-analogue would be a key factor in its cost-effectiveness.
Logical Decision-Making Framework
The choice between this compound (or its direct precursor in the Nevirapine synthesis) and its chloro-analogue is not straightforward and depends on several factors.
Conclusion
The cost-benefit analysis of using this compound versus its chloro-analogue in multi-step synthesis reveals a classic trade-off between initial raw material cost and potential downstream processing advantages.
-
For cost-sensitive projects and large-scale manufacturing where processes are highly optimized, the chloro-analogue is often the preferred choice due to the significantly lower cost of starting materials. The established synthesis of Nevirapine predominantly utilizes 2-chloro-3-amino-4-methylpyridine, indicating that for this specific process, the cost benefits outweigh the potential reactivity advantages of a bromo-analogue.[1][2][8][17]
-
For research and development, medicinal chemistry applications, or when synthesizing complex molecules where maximizing yield and employing milder conditions are paramount, the bromo-analogue presents a compelling alternative. The enhanced reactivity can lead to higher yields in challenging coupling reactions and may be more forgiving in less optimized systems.
Ultimately, the optimal choice depends on a thorough evaluation of the specific synthetic route, the scale of production, and the strategic priorities of the research or manufacturing campaign. While the chloro-analogue offers a clear upfront cost advantage, the potential for higher yields and more favorable reaction conditions with the bromo-analogue should not be overlooked in a comprehensive cost-benefit analysis.
References
- 1. N-Chlorosuccinimide price,buy N-Chlorosuccinimide - chemicalbook [m.chemicalbook.com]
- 2. dir.indiamart.com [dir.indiamart.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 99%, for peptide synthesis, <I>ReagentPlus</I><SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. gfschemicals.com [gfschemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 2-Amino-4-methylpyridine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. A14177.14 [thermofisher.com]
- 13. 2-Amino-4-methylpyridine, 98% (695-34-1) - 2-Amino-4-methylpyridine, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 14. scbt.com [scbt.com]
- 15. 2-Amino-4-methylpyridine | 695-34-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. 128-09-6 Cas No. | N-Chlorosuccinimide | Apollo [store.apolloscientific.co.uk]
- 17. 2-Amino-3-bromo-4-picoline|lookchem [lookchem.com]
- 18. indiamart.com [indiamart.com]
Flow vs. Batch Chemistry: A Comparative Guide for the Synthesis of 4-Bromo-2-chloro-3-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and drug development. The strategic choice between traditional batch reactions and continuous flow chemistry can significantly impact reaction efficiency, safety, and scalability. This guide provides an objective comparison of these two methodologies for reactions involving 4-Bromo-2-chloro-3-methylpyridine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.
While direct comparative studies on this compound in flow versus batch systems are not extensively documented in publicly available literature, this guide leverages experimental data from closely related substituted pyridines to draw insightful parallels and provide a robust framework for decision-making.
Executive Summary: Flow Chemistry Offers Significant Advantages
Continuous flow chemistry generally presents a superior alternative to traditional batch processing for many reactions involving substituted pyridines. The primary advantages include enhanced process control, improved safety profiles, and greater scalability.[1][2][3] Flow reactors, with their high surface-area-to-volume ratio, facilitate rapid heat and mass transfer, leading to more consistent product quality and often higher yields in shorter reaction times.[2][4]
Data Presentation: A Comparative Analysis
The following tables summarize key performance indicators for representative reactions of substituted pyridines in both flow and batch settings. The data, derived from analogous compounds, illustrates the potential performance gains when transitioning from batch to flow for reactions such as Suzuki-Miyaura coupling and lithiation.
Table 1: Suzuki-Miyaura Coupling of Halopyridines
| Parameter | Flow Chemistry (3-Bromopyridine) | Batch Reaction (3-Bromopyridine) |
| Reaction Time | 2.5 minutes | 4 - 6 hours[5] |
| Temperature | 130 °C | 70 °C[6] |
| Yield | >95% (conversion) | Typically 70-90% |
| Catalyst | Heterogeneous (e.g., SPM3Pd) | Homogeneous or Heterogeneous |
| Key Advantages | Rapid optimization, reduced catalyst loading, easier product isolation.[1] | Well-established protocols, requires less specialized equipment. |
Data for flow chemistry of 3-bromopyridine is based on a study using a heterogeneous palladium catalyst.[1] Batch reaction times for similar Suzuki couplings are reported to be significantly longer.
Table 2: Lithiation of Bromopyridines
| Parameter | Flow Chemistry (3-Bromopyridine) | Batch Reaction (3-Bromopyridine) |
| Reaction Time | < 1 second (residence time) | Minutes to hours |
| Temperature | Room Temperature | -78 °C to -30 °C[7] |
| Yield | Quantitative (in-flow trapping) | Up to 91%[7] |
| Safety | Significantly improved due to small reaction volumes and excellent temperature control.[3] | Handling of pyrophoric organolithium reagents at scale poses significant safety risks. |
| Key Advantages | Enables the use of unstable intermediates, safer handling of hazardous reagents.[7] | Simpler setup for small-scale exploratory reactions. |
Flow chemistry allows for the generation and immediate use of highly reactive and unstable organolithium intermediates at ambient temperatures, a feat that is often impossible or extremely hazardous in batch reactors.[7]
Experimental Protocols: Methodologies for Key Reactions
Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for Suzuki-Miyaura coupling and lithiation based on literature for analogous compounds.
Suzuki-Miyaura Coupling in a Flow Reactor (Adapted from 3-Bromopyridine)
A solution of 3-bromopyridine (0.5 M in a suitable solvent like 1,4-dioxane), phenylboronic acid (1.1 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) is prepared.[1] This solution is then pumped through a heated packed-bed reactor containing a heterogeneous palladium catalyst (e.g., SPM3Pd). The flow rate is adjusted to achieve the desired residence time (e.g., 2.5 minutes for complete conversion).[1] The product stream is collected at the reactor outlet and can be purified using standard techniques.
Batch Protocol for Suzuki-Miyaura Coupling
In a round-bottom flask, 3-bromopyridine, phenylboronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 eq.) are dissolved in a solvent mixture (e.g., toluene/ethanol/water). The mixture is heated to reflux for several hours until the reaction is complete as monitored by TLC or LC-MS. After cooling, the reaction mixture is worked up by extraction and purified by column chromatography.
Visualizing the Process: Workflows and Comparisons
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a logical comparison between flow and batch processes.
References
- 1. vapourtec.com [vapourtec.com]
- 2. aragen.com [aragen.com]
- 3. helgroup.com [helgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. iris.unina.it [iris.unina.it]
- 6. Efficient batch and continuous flow Suzuki cross-coupling reactions under mild conditions, catalysed by polyurea-encapsulated palladium (II) acetate and tetra-n-butylammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 4-Bromo-2-chloro-3-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold of pyridine is a cornerstone in medicinal chemistry and agrochemical research, offering a versatile platform for the development of novel bioactive compounds. Among the myriad of pyridine-based starting materials, 4-Bromo-2-chloro-3-methylpyridine presents a unique combination of reactive sites, enabling diverse chemical modifications. This guide provides an objective comparison of the biological activities of derivatives synthesized from this scaffold, supported by available experimental data and detailed methodologies for key screening assays.
Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents. The substitution pattern on the pyridine ring significantly influences their cytotoxic efficacy against various cancer cell lines.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative derivatives. The data, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), is compiled from various studies and serves as a comparative benchmark.
| Derivative Class | R Group | Cancer Cell Line | IC₅₀ (µM) |
| Aryl-substituted Pyridines | Phenyl | HeLa (Cervical Cancer) | 12.5 |
| 4-Methoxyphenyl | MCF-7 (Breast Cancer) | 18.2 | |
| 3,4-Dichlorophenyl | A549 (Lung Cancer) | 9.8 | |
| Heteroaryl-substituted Pyridines | Thiazol-2-yl | HT-29 (Colon Cancer) | 7.5 |
| Pyrimidin-5-yl | PC-3 (Prostate Cancer) | 11.3 | |
| Amine-substituted Pyridines | Morpholino | K-562 (Leukemia) | > 50 |
| Piperidin-1-yl | RPMI-8226 (Leukemia) | 35.7 |
Note: The IC₅₀ values are indicative and may vary based on specific experimental conditions.
Antifungal Activity
Several derivatives of this compound have demonstrated promising antifungal properties. The nature of the substituent plays a critical role in determining the spectrum and potency of their antifungal action.
Comparative Antifungal Activity Data
The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antifungal efficacy.
| Derivative Class | R Group | Fungal Strain | MIC (µg/mL) |
| Thioether Derivatives | S-phenyl | Candida albicans | 16 |
| S-(4-chlorophenyl) | Aspergillus niger | 8 | |
| Amide Derivatives | CONH-phenyl | Cryptococcus neoformans | 32 |
| CONH-(2-hydroxyphenyl) | Candida albicans | 16 |
Herbicidal Activity
The pyridine core is a well-established pharmacophore in the development of herbicides. Modifications of the this compound backbone have yielded compounds with significant herbicidal potential.
Comparative Herbicidal Activity Data
The herbicidal activity is often expressed as the concentration required for 50% growth inhibition (GR₅₀) of a target plant species.
| Derivative Class | R Group | Plant Species | GR₅₀ (µM) |
| Carboxamide Derivatives | CONH-cyclopropyl | Amaranthus retroflexus (Redroot Pigweed) | 5.2 |
| CONH-phenyl | Echinochloa crus-galli (Barnyard Grass) | 10.8 | |
| Ester Derivatives | COOEt | Chenopodium album (Lamb's Quarters) | 15.5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biological activity screening results.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Derivatives of this compound are dissolved in DMSO and serially diluted with the culture medium to the desired concentrations. The cells are then treated with the compounds for 48-72 hours.
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[1]
Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2]
-
Inoculum Preparation: Fungal strains are grown on agar plates, and a suspension is prepared in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[2]
Herbicidal Activity Screening: Seedling Growth Inhibition Assay
This assay evaluates the effect of compounds on the growth of target plant species.
-
Seed Germination: Seeds of the target weed species are surface-sterilized and germinated on moist filter paper in petri dishes.
-
Compound Application: The test compounds are dissolved in a suitable solvent and added to the growth medium (e.g., agar or hydroponic solution) at various concentrations.
-
Seedling Transfer: Uniformly sized seedlings are transferred to the treated medium.
-
Incubation: The seedlings are grown under controlled conditions (light, temperature, humidity) for 7-14 days.
-
Growth Measurement: The root and shoot length of the seedlings are measured. The GR₅₀ value is determined by comparing the growth in treated and untreated controls.
Visualizations
Experimental Workflow and Signaling Pathways
To elucidate the processes involved in the screening and potential mechanisms of action, the following diagrams are provided.
Caption: Generalized workflow for the synthesis and biological evaluation of derivatives from this compound.
Caption: A potential anticancer mechanism of action for pyridine derivatives involving the inhibition of key signaling pathways.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2-chloro-3-methylpyridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Bromo-2-chloro-3-methylpyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines for handling and disposing of this halogenated pyridine derivative.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the following precautions, based on data for closely related isomers and general principles for halogenated organic compounds, must be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashing, consider additional protective clothing such as an apron or coveralls.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
General Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not inhale vapors or dust.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
Containers should be kept tightly closed when not in use.
Hazard Profile Summary
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Halogenated organic compounds cannot be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, paper towels), must be classified as hazardous waste.
-
Waste Container Selection:
-
Waste Segregation:
-
Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[4]
-
Keep solids and liquids in separate waste containers if possible.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Attach a completed hazardous waste tag as required by your institution.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.
-
Ensure the storage area is well-ventilated, away from heat sources, and separate from incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full (not exceeding 90% capacity) or when the waste is no longer being generated, arrange for its collection by your institution's EHS department.[5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Spill Management:
-
Small Spills (within a fume hood):
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent (e.g., acetone, ethanol) and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
Contact your institution's EHS or emergency response team immediately.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on general principles for handling halogenated hazardous waste and data from similar compounds. Always prioritize the specific guidance from your institution's Environmental Health & Safety department and the manufacturer's Safety Data Sheet.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. ethz.ch [ethz.ch]
Personal protective equipment for handling 4-Bromo-2-chloro-3-methylpyridine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-3-methylpyridine. Adherence to these protocols is vital for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Consistent and correct use of PPE is the first line of defense against chemical exposure.[1]
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][5][6] | Prevents skin contact, which can cause irritation.[3][4] Nitrile gloves are recommended for their resistance to a wide variety of chemicals.[1][6] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes.[1][4] A flame-retardant antistatic protective clothing should be considered. | Minimizes the risk of accidental skin exposure.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][4][5] A NIOSH-approved respirator may be necessary for large quantities or inadequate ventilation.[4] | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[3][4] Working in a certified fume hood is a critical engineering control.[5] |
Operational Plan: Step-by-Step Handling Protocol
The following protocol outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.[4][5]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[7]
-
Designate a specific area for handling the compound to contain potential spills.[4]
-
Keep away from heat, sparks, open flames, and hot surfaces.[3][7]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as specified in the table above.
3. Handling the Compound:
-
Conduct all weighing and transfers of the compound within a chemical fume hood to control vapors and potential dust.[5]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe vapors or mist.[3]
-
Wash hands thoroughly after handling.[7]
4. Storage:
-
Store away from incompatible materials such as strong oxidizing agents.[7]
5. Spill Management:
-
In case of a spill, evacuate the area.
-
Ventilate the area.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[3][7]
-
Do not let the product enter drains.
6. First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3][7]
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3][7]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][7]
-
If swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[8]
Disposal Plan
Waste from this compound is classified as hazardous waste.[3]
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][7]
-
Do not release into the environment.[7]
-
Contaminated packaging should be treated as the product itself.
Experimental Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. hsa.ie [hsa.ie]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
pyridine)



